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  • Product: Sodium 2-hydroxyindan-5-sulphonate
  • CAS: 67851-69-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Sodium 2-Hydroxyindan-5-sulphonate: Molecular Weight, Exact Mass, and Analytical Characterization

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the fundamental physicochemical properties of sodium 2-hydroxyindan-5-sulphon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of sodium 2-hydroxyindan-5-sulphonate, with a primary focus on its molecular weight and exact mass. This document also outlines the standard methodologies for the determination of these properties and discusses the synthesis and analysis of related aromatic sulfonate compounds, offering valuable insights for researchers in drug development and chemical analysis.

Core Physicochemical Properties

Sodium 2-hydroxyindan-5-sulphonate is an organic sodium salt containing a hydroxylated indan core functionalized with a sulfonate group. While not as extensively documented in major chemical databases as more common reagents, its molecular structure allows for the precise calculation of its fundamental properties.

Based on its structure, the key quantitative data for sodium 2-hydroxyindan-5-sulphonate are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉NaO₄S
Molecular Weight 236.22 g/mol
Exact Mass 236.01193 u
CAS Number 67851-69-8[1]

These values are calculated based on the deduced molecular formula from the compound's nomenclature.

Molecular Structure and Composition

The structural framework of sodium 2-hydroxyindan-5-sulphonate is key to understanding its chemical behavior and for the accurate determination of its molecular weight and exact mass. The molecule consists of a bicyclic indan system, which is a benzene ring fused to a cyclopentane ring. A hydroxyl group is substituted at the 2-position of the indan ring, and a sodium sulfonate group is attached at the 5-position of the benzene ring.

Caption: Molecular structure of sodium 2-hydroxyindan-5-sulphonate.

Determination of Molecular Weight and Exact Mass: Methodologies and Rationale

The determination of the molecular weight and exact mass of a compound like sodium 2-hydroxyindan-5-sulphonate is fundamental for its characterization. While these values can be calculated theoretically from the molecular formula, experimental verification is crucial for confirming the identity and purity of the substance. Mass spectrometry is the primary technique employed for this purpose.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight and can provide information about the structure of the molecule. For aromatic sulfonates, techniques such as electrospray ionization (ESI) are commonly used.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of sodium 2-hydroxyindan-5-sulphonate is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile.

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to the tip of a capillary. This creates a fine spray of charged droplets.

  • Desolvation: The charged droplets are passed through a region of heated gas, causing the solvent to evaporate and the analyte ions to be released into the gas phase.

  • Mass Analysis: The ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Causality Behind Experimental Choices:

  • ESI: This soft ionization technique is chosen for non-volatile and thermally labile molecules like sodium salts of sulfonic acids, as it minimizes fragmentation and primarily produces the molecular ion.

  • Solvent System: The choice of a water/organic solvent mixture aids in the dissolution of the salt and facilitates the electrospray process.

The resulting mass spectrum would be expected to show a prominent peak corresponding to the deprotonated molecule [M-Na]⁻ or the sodiated adduct of the free acid [M-H+2Na]⁺, from which the exact mass and molecular weight can be accurately determined. The fragmentation pattern can also provide structural information. For instance, a characteristic fragment ion for aromatic sulfonates is the SO₃⁻ radical anion.

Synthesis of Aromatic Hydroxy Sulfonates

The synthesis of aromatic hydroxy sulfonates, such as sodium 2-hydroxyindan-5-sulphonate, typically involves the sulfonation of a corresponding hydroxyaromatic precursor.

General Synthetic Workflow:

  • Starting Material: The synthesis would likely begin with 2-hydroxyindan.

  • Sulfonation: The 2-hydroxyindan would be reacted with a sulfonating agent, such as sulfuric acid or chlorosulfonic acid. The reaction conditions (temperature, reaction time, and concentration of the sulfonating agent) would be optimized to favor the formation of the 5-sulfonated isomer.

  • Neutralization: The resulting sulfonic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the sodium salt.

  • Purification: The final product is purified, typically by recrystallization, to remove any unreacted starting materials or byproducts.

A 2-Hydroxyindan C 2-Hydroxyindan-5-sulfonic Acid A->C Sulfonation B Sulfonating Agent (e.g., H2SO4) B->C E Sodium 2-Hydroxyindan-5-sulphonate C->E Neutralization D Sodium Base (e.g., NaOH) D->E

Caption: General synthetic pathway for sodium 2-hydroxyindan-5-sulphonate.

Analytical Characterization

Beyond mass spectrometry, a comprehensive characterization of sodium 2-hydroxyindan-5-sulphonate would involve a suite of analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern of the indan ring system.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) group, the sulfonate (-SO₃⁻) group, and the aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A suitable reversed-phase HPLC method could be developed to separate the target compound from any impurities.

Conclusion

This technical guide has provided a detailed overview of the molecular weight, exact mass, and analytical considerations for sodium 2-hydroxyindan-5-sulphonate. While this compound is not extensively cataloged, its fundamental properties can be reliably determined from its chemical structure. The methodologies outlined herein provide a robust framework for the synthesis, characterization, and analysis of this and other related aromatic hydroxy sulfonates, which are of significant interest to the research and drug development communities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15275, Sodium 2-hydroxyethyl sulfonate. Retrieved from [Link].

  • NextSDS (n.d.). sodium 2-hydroxyindan-5-sulphonate — Chemical Substance Information. Retrieved from [Link].

  • Suter, M. J. F., Riediker, S., & Giger, W. (1999). Selective determination of aromatic sulfonates in landfill leachates and groundwater using microbore liquid chromatography coupled with mass spectrometry. Analytical chemistry, 71(4), 897–904. [Link].

  • Rist, Ø., & Carlsen, P. H. J. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 10(9), 1169–1178. [Link].

Sources

Exploratory

A Technical Guide to the Safe Handling of Sodium 2-Hydroxyindan-5-Sulphonate

Disclaimer: An official, verified Safety Data Sheet (SDS) for Sodium 2-Hydroxyindan-5-Sulphonate is not publicly available at the time of this writing. This guide has been synthesized by a Senior Application Scientist to...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: An official, verified Safety Data Sheet (SDS) for Sodium 2-Hydroxyindan-5-Sulphonate is not publicly available at the time of this writing. This guide has been synthesized by a Senior Application Scientist to provide a comprehensive overview of its anticipated properties, hazards, and safe handling procedures. The information herein is extrapolated from the known characteristics of structurally related compounds, including aromatic sulfonates and sodium salts. This document is intended for use by trained professionals in research and development and should be supplemented by institutional safety protocols.

Introduction: Understanding Sodium 2-Hydroxyindan-5-Sulphonate

Sodium 2-hydroxyindan-5-sulphonate is an organic sodium salt containing a hydroxylated indan backbone functionalized with a sulfonate group. The presence of the hydrophilic sulfonate and hydroxyl moieties, combined with the semi-rigid aromatic indan structure, suggests its potential utility in various scientific applications, from advanced surfactants to building blocks in medicinal chemistry.[1][2] The sulfonate group, in particular, imparts high water solubility and stability.[1] Given its likely use in a laboratory setting, a thorough understanding of its safety profile is paramount for protecting researchers and ensuring experimental integrity.

Section 1: Chemical Identity and Physicochemical Properties

A precise characterization of a chemical substance is the foundation of its safe use. Below are the known and predicted identifiers and properties of sodium 2-hydroxyindan-5-sulphonate.

PropertyValue / DescriptionSource / Rationale
IUPAC Name Sodium 2-hydroxy-2,3-dihydro-1H-indene-5-sulfonateStandard Chemical Nomenclature
Synonyms Sodium 2-hydroxyindan-5-sulfonateCommon Abbreviation
Molecular Formula C₉H₉NaO₄SDerived from Structure
Molecular Weight 236.22 g/mol Calculated from Formula
Predicted Appearance White to off-white crystalline powder or solid.Based on similar sodium sulfonate salts.[1][3]
Predicted Solubility Highly soluble in water. Soluble in polar organic solvents like methanol.The ionic sodium sulfonate group confers high water solubility.[1]
Predicted Stability Stable under standard laboratory conditions. Resistant to heat and acids.Aromatic sulfonates are generally chemically robust.[1]

Section 2: Hazard Identification and Classification (Representative)

While specific toxicological data is unavailable, a hazard assessment based on analogous compounds (e.g., sodium sulfonates, aromatic alcohols) allows for a conservative safety approach. The compound is not expected to be highly hazardous, but appropriate precautions are necessary.

Potential Health Effects:
  • Eye Contact: May cause serious eye irritation. Direct contact with powders can lead to mechanical irritation and redness.[4][5]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[5]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[5]

  • Ingestion: May be harmful if swallowed in large quantities.[5]

GHS Hazard Classification (Anticipated):
  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements (Anticipated):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

The following diagram illustrates the logical workflow for assessing and responding to a potential chemical exposure in a laboratory setting.

G cluster_assessment Exposure Assessment cluster_response First Aid Response A Potential Exposure Occurs B Identify Route of Exposure (Skin, Eyes, Inhalation, Ingestion) A->B C Skin Contact: Wash with soap & water B->C Skin D Eye Contact: Rinse with water for 15 min B->D Eyes E Inhalation: Move to fresh air B->E Inhalation F Ingestion: Do NOT induce vomiting. Seek medical attention. B->F Ingestion G Remove Contaminated Clothing C->G H Seek Medical Attention if symptoms persist C->H D->H E->H F->H

Caption: Workflow for Hazard Response.

Section 3: Safe Handling and Experimental Protocols

Adherence to rigorous laboratory protocols is essential for mitigating risks associated with handling any chemical, including those with an incomplete safety profile.

Personal Protective Equipment (PPE):

Proper PPE forms the primary barrier against chemical exposure. The following table outlines the recommended equipment when handling sodium 2-hydroxyindan-5-sulphonate.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[6]Protects against splashes and airborne dust particles.
Skin Protection Nitrile or neoprene gloves. Lab coat.[6]Prevents direct skin contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust is generated.[4]Minimizes inhalation of airborne particles.
Protocol for Weighing and Solution Preparation:
  • Preparation: Before handling, ensure the work area (e.g., chemical fume hood, ventilated balance enclosure) is clean and uncluttered. Don all required PPE.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of sodium 2-hydroxyindan-5-sulphonate to the vessel using a spatula. Avoid creating dust. If dust is generated, pause and allow it to settle before proceeding.[7]

  • Dissolution: Place a stir bar in a beaker or flask containing the appropriate volume of solvent (e.g., deionized water). Slowly add the weighed powder to the solvent while stirring to prevent clumping.

  • Completion: Continue stirring until the solid is fully dissolved. The high solubility of sodium sulfonates should facilitate rapid dissolution in water.

  • Cleanup: Clean the spatula and weighing vessel. Wipe down the balance and work surface with a damp cloth to remove any residual powder. Dispose of all contaminated materials (e.g., weighing paper, gloves) in accordance with institutional waste disposal guidelines.[8]

Section 4: First Aid and Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • After Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[4]

  • After Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[9]

  • After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]

Section 5: Storage and Stability

Correct storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents. While sulfonates are generally stable, segregation from highly reactive chemicals is good laboratory practice.[8]

  • Hygroscopicity: Although some sulfonates are non-hygroscopic, it is prudent to protect the material from moisture to ensure accurate weighing and prevent degradation.[3]

Section 6: Potential Synthesis and Applications

Understanding the origin and use of a compound provides context for its handling.

Hypothetical Synthesis Workflow:

Sodium 2-hydroxyindan-5-sulphonate can be synthesized through the sulfonation of 2-hydroxyindan. A plausible laboratory-scale synthesis is outlined below. The use of cyclic sulfates as reagents represents a modern approach to creating hydroxy sulfonate structures.[10][11]

G cluster_synthesis Synthesis Workflow cluster_qc Quality Control A Start: 2-Hydroxyindan B Sulfonation Reaction (e.g., with H₂SO₄ or SO₃) A->B Reagent C Crude 2-hydroxyindan-5-sulfonic acid B->C Yields D Neutralization (with NaOH solution) C->D Process E Crude Sodium Salt Solution D->E Yields F Purification (e.g., Recrystallization, Chromatography) E->F Process G Final Product: Sodium 2-hydroxyindan-5-sulphonate F->G Yields H Characterization (NMR, IR, MS) G->H Verify

Caption: Hypothetical Synthesis and QC Workflow.

Potential Research Applications:
  • Biomaterials: Sulfonated molecules are widely used to modify biomaterial surfaces, enhancing properties like blood compatibility or directing cell differentiation.[2]

  • Surfactant Chemistry: As an amphiphilic molecule, it could function as a specialty surfactant or dispersant in complex formulations.[1][12]

  • Drug Development: The indan scaffold is present in various pharmaceuticals. This sulfonated derivative could serve as a water-soluble intermediate for synthesizing novel drug candidates.

Conclusion

While Sodium 2-hydroxyindan-5-sulphonate lacks a formal, publicly available SDS, a responsible and safe approach to its handling can be constructed from fundamental chemical principles and data from related substances. Researchers and drug development professionals should treat this compound with the care afforded to any new chemical entity: utilize proper personal protective equipment, work in a well-ventilated area, and follow established laboratory protocols for handling, storage, and disposal. This proactive and informed approach ensures both personal safety and the integrity of scientific research.

References

  • NextSDS.
  • Sigma-Aldrich.
  • Spectrum Chemical.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • BASF.
  • GREEN AGROCHEM.
  • Wikipedia.
  • Durham Tech. SIGMA-ALDRICH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLz3r9fLKs_czAkQmwH13nPYb9jb6BpPlxaZkUzc53BEKrjl9M2R8RMfjoHHN1NN3F3_HZozt0VGsBp33l10nXJaCJ7h1ZkjZH0lFFo5CLsiMBr8zEVGPvUL3DAmnTnp-TcQWJ_TSfNxF64p6xtYiXlH93OVsmfW49iIaFm4W1cTfceKPonhioCHBwhHmDIBCYwGWUmWlGJzGkl0IRnovHRdZM_Or78o1ItCRFDP_511clxH-nDw64UQ7hi279NP0s_ZPhc1P0OBCT0w==](. itCRFDP_511clxH-nDw64UQ7hi279NP0s_ZPhc1P0OBCT0w==)
  • BASF.
  • MDPI.
  • Ataman Kimya.
  • Ataman Kimya.
  • NIH.
  • ResearchGate. (PDF)

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Protocols & Analytical Methods

Method

Application Note: A Proposed Laboratory-Scale Synthesis of Sodium 2-hydroxyindan-5-sulfonate

Abstract: This document provides a comprehensive, research-grade protocol for the synthesis of sodium 2-hydroxyindan-5-sulfonate. While a direct, peer-reviewed synthesis for this specific molecule is not prominently avai...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, research-grade protocol for the synthesis of sodium 2-hydroxyindan-5-sulfonate. While a direct, peer-reviewed synthesis for this specific molecule is not prominently available in the literature, the following protocol has been constructed based on well-established principles of electrophilic aromatic substitution, specifically the sulfonation of activated aromatic rings.[1] The procedure begins with the direct sulfonation of 2-indanol using chlorosulfonic acid, followed by neutralization and purification. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust and scientifically-grounded starting point for laboratory preparation.

Proposed Synthetic Scheme & Rationale

The synthesis of sodium 2-hydroxyindan-5-sulfonate is proposed as a two-step process:

  • Electrophilic Aromatic Sulfonation: 2-Indanol is treated with a strong sulfonating agent, such as chlorosulfonic acid. The aromatic ring of the indanol moiety is activated towards electrophilic substitution by both the hydroxyl group (-OH) and the fused alkyl ring. The hydroxyl group is a strong ortho, para-director. The alkyl portion of the indane structure also weakly activates the ring. The 5-position is para to one of the bridgehead carbons, making it a sterically accessible and electronically favorable site for substitution.

  • Neutralization: The resulting 2-hydroxyindan-5-sulfonic acid is neutralized with a sodium base to yield the target water-soluble sodium salt.

The overall reaction is depicted below:

Caption: Proposed two-step synthesis of the target compound.

Materials and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )Molar Eq.AmountNotes
2-IndanolC₉H₁₀O134.181.010.0 gStarting material. Ensure dryness.
Chlorosulfonic AcidClSO₃H116.523.026.0 mLCorrosive & water-reactive. Handle in a fume hood.[2]
Dichloromethane (DCM)CH₂Cl₂84.93-100 mLAnhydrous, as solvent.
Sodium Hydroxide (NaOH)NaOH40.00As needed~3.5 gFor neutralization.
Ethanol (95%)C₂H₅OH46.07-As neededFor recrystallization.
Deionized WaterH₂O18.02-As needed
Crushed IceH₂O(s)18.02-~500 gFor quenching.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)

  • Thermometer

  • Ice-water bath

  • Large beaker (1 L) for quenching

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Rotary evaporator

  • pH paper or pH meter

Detailed Synthesis Protocol

This protocol is divided into two primary stages: the sulfonation of the aromatic ring and the subsequent neutralization and purification of the product.

G start Start: Prepare 2-Indanol in DCM cool Cool to 0-5 °C in Ice Bath start->cool add_clso3h Slowly Add Chlorosulfonic Acid (Maintain T < 10 °C) cool->add_clso3h react Warm to Room Temperature Stir for 4-6 hours add_clso3h->react quench Quench Reaction (Pour slowly onto crushed ice) react->quench filter_acid Isolate Sulfonic Acid (Vacuum Filtration) quench->filter_acid neutralize Neutralize with NaOH(aq) to pH 7-8 filter_acid->neutralize concentrate Reduce Volume (Rotary Evaporator) neutralize->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize dry Dry Final Product (Vacuum Oven) recrystallize->dry end_node Final Product: Sodium 2-hydroxyindan-5-sulphonate dry->end_node

Caption: Experimental workflow for the synthesis protocol.

Stage 1: Sulfonation of 2-Indanol
  • Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a condenser connected to a gas trap. The entire apparatus should be under a nitrogen atmosphere.

  • Dissolution: Add 2-indanol (10.0 g, 74.5 mmol) and anhydrous dichloromethane (100 mL) to the flask. Stir until all the solid has dissolved.

  • Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

  • Addition of Sulfonating Agent: Add chlorosulfonic acid (26.0 mL, ~45.5 g, 390 mmol, ~5.2 eq.) to the dropping funnel. Add the chlorosulfonic acid dropwise to the stirred solution over approximately 60-90 minutes. Causality: A slow, controlled addition is critical to manage the highly exothermic reaction and prevent the temperature from rising above 10 °C.[2] This minimizes charring and the formation of sulfone byproducts. Vigorous evolution of HCl gas will occur.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 4-6 hours. The reaction progress can be monitored by TLC if a suitable system is developed.

  • Quenching: Place 500 g of crushed ice into a 1 L beaker. In a fume hood, very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the excess chlorosulfonic acid. The sulfonic acid product, being less soluble in the cold aqueous acid, should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 50 mL) to remove residual acids.

Stage 2: Neutralization and Purification
  • Neutralization: Transfer the damp solid cake of 2-hydroxyindan-5-sulfonic acid to a beaker containing 150 mL of deionized water. While stirring, slowly add a 10% (w/v) aqueous solution of sodium hydroxide. Monitor the pH, continuing the addition until the solution is neutral or slightly basic (pH 7-8). All the solid should dissolve to form a clear solution.

  • Concentration: Reduce the volume of the aqueous solution to approximately 50-70 mL using a rotary evaporator.

  • Purification: Purifying aryl sulfonate salts can be challenging due to their high water solubility.[3] Recrystallization is the primary method.

    • Heat the concentrated aqueous solution until it is warm.

    • Slowly add 95% ethanol until the solution becomes slightly cloudy.

    • If necessary, add a few drops of warm water to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerate overnight to induce crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

Safety Precautions

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large quantities of toxic HCl gas. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reactions: The sulfonation and quenching steps are highly exothermic. Maintain strict temperature control and perform additions slowly.

  • Waste Disposal: Neutralize all acidic waste before disposal in accordance with institutional guidelines.

Characterization of Final Product

The structure and purity of the final product, sodium 2-hydroxyindan-5-sulfonate, should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, D₂O): The spectrum is expected to show signals corresponding to the protons on the indane skeleton. The aromatic region should display a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

    • Aromatic Protons: Three signals in the δ 7.5-8.0 ppm range. One proton will appear as a singlet (or a doublet with a small coupling constant), and two others will appear as doublets.

    • Indane Protons: Signals for the -CH(OH)- and two -CH₂- groups will be observed in the δ 2.5-5.0 ppm range.

  • ¹³C NMR (100 MHz, D₂O): The spectrum will show the expected number of carbon signals, including distinct signals for the carbon bearing the sulfonate group and the carbon bearing the hydroxyl group.

  • FT-IR (ATR): The infrared spectrum should exhibit the following characteristic absorption bands:

    • ~3400 cm⁻¹ (broad): O-H stretch from the alcohol and residual water.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretch.

    • ~1200-1120 cm⁻¹ and ~1060-1030 cm⁻¹: Strong, characteristic symmetric and asymmetric S=O stretching vibrations of the sulfonate group.[4]

  • HPLC: Purity can be assessed using reverse-phase HPLC with a UV detector, which is effective for separating and quantifying aryl sulfonates.

References

  • Spry, D. O. (2006). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS.
  • Lin, W. C., et al. (2019). Synthesis of 2-Sulfonyl Indenes and Indanes. The Journal of Organic Chemistry, 84(18), 11773-11783.
  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Devan, N., et al. (2002). Method for the purification of aryl sulfonic acids and salts. U.S.
  • Cerfontain, H. (1985). Sulfur trioxide sulfonation of aromatic hydrocarbons.
  • Connor, D. T., et al. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
  • Gao, C., et al. (1995). NMR Characterization of Sulfonation Products of Phenylchloroformate with Verification of NOE Effects by Molecular Modeling. Magnetic Resonance in Chemistry, 33(5), 351-356.
  • Kumar, D., et al. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC advances, 10(35), 20826-20864.
  • Henning, H., et al. (1992). Process for the preparation of aromatic sulfonyl chlorides. U.S.
  • Jackson, R. (2002). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec.
  • Indian Patents. (n.d.). An improved process for the preparation of high purity sodium alkyl aryl sulfonates from heavy alkyl benzenes. IN2003DE01249A.
  • Smiles, S., & Stewart, J. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
  • Feighner, G. C. (1962). Purification of alkyl aryl sulfonates. U.S.
  • Wikipedia. (n.d.). Aromatic sulfonation. [Link]

  • The Royal Society of Chemistry. (n.d.). Sustainable Access to Sulfonic Acids from Halides and Thiourea Dioxide with Air.
  • ResearchGate. (n.d.). ¹H NMR spectra of calix[4]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O.

  • ResearchGate. (n.d.). Sulfonation and Characterization of Styrene-Indene Copolymers for the Development of Proton Conducting Polymer Membranes.
  • MDPI. (2023).
  • Leah4sci. (2014, March 3).
  • Chemistry LibreTexts. (2014, August 9). 10.
  • Mutsenietse, D. Kh., & Oshkaya, V. P. (2002). Synthesis and pharmacological properties of sulfur derivatives of indane-1,3-dione. Pharmaceutical Chemistry Journal, 10(9), 599-601.
  • Organic Chemistry Portal. (n.d.).
  • Chemithon. (1997).

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Application

Application Notes and Protocols: Preparation of Aqueous Solutions of Sodium 2-Hydroxyindan-5-sulphonate

Introduction: The Context and Utility of Aromatic Sulfonates Sodium 2-hydroxyindan-5-sulphonate belongs to the broad class of organic compounds known as aromatic sulfonates. The introduction of a sulfonic acid group (-SO...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Context and Utility of Aromatic Sulfonates

Sodium 2-hydroxyindan-5-sulphonate belongs to the broad class of organic compounds known as aromatic sulfonates. The introduction of a sulfonic acid group (-SO₃H) or its corresponding salt (-SO₃⁻Na⁺) into a molecule, a process known as sulfonation, dramatically alters its physicochemical properties, most notably by conferring high water solubility.[1][2] This characteristic makes sulfonated molecules valuable across diverse scientific and industrial domains, including drug development, where they can be used as counter-ions to improve the bioavailability of pharmaceutical ingredients, and in biomaterials research, where they can influence cellular adhesion and proliferation.[2][3] The indane scaffold itself is a feature in various biologically active molecules, suggesting that sodium 2-hydroxyindan-5-sulphonate may serve as a key intermediate, a reference standard, or an active ingredient in its own right in various research applications.

This guide provides a comprehensive, field-tested protocol for the preparation, validation, and storage of aqueous solutions of sodium 2-hydroxyindan-5-sulphonate, designed for researchers and professionals in chemistry and drug development.

Physicochemical Profile and Key Characteristics

A thorough understanding of the compound's properties is foundational to successful solution preparation. While specific experimental data for sodium 2-hydroxyindan-5-sulphonate is not widely published, its properties can be reliably inferred from its chemical structure and data on analogous aromatic sulfonate compounds.

Table 1: Core Properties of Sodium 2-hydroxyindan-5-sulphonate

PropertyValueSource
CAS Number 67851-69-8[4]
Molecular Formula C₉H₉NaO₄S[4]
Molecular Weight 236.22 g/mol Calculated
Appearance Likely a white to off-white or yellowish crystalline powder or solid.[1][5]Inferred
Solubility Expected to be highly soluble in water due to the ionic sulfonate group.[1][6]Inferred
Stability Generally stable under normal ambient temperatures and conditions.[7][8] Avoid strong oxidizing agents and strong acids.[8][9][10]Inferred

Critical Safety and Handling Protocols

While sodium 2-hydroxyindan-5-sulphonate is not classified as a hazardous substance under major regulations, prudent laboratory practices are mandatory.[7] The primary risks are associated with handling the powdered form, which can pose an inhalation hazard and act as a mechanical irritant.

Core Safety Directives:

  • Engineering Controls: Always handle the solid compound in a well-ventilated area or within a chemical fume hood to minimize dust inhalation.[8][9]

  • Personal Protective Equipment (PPE): Standard PPE is required:

    • Eye Protection: Safety glasses with side-shields or goggles.[8]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile or butyl rubber).[7] Inspect gloves before use.

    • Body Protection: A lab coat is required.

  • Handling: Avoid dust formation.[7][8][9] Do not breathe dust. Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7][8]

  • Spill Response: In case of a spill, avoid generating dust. Dampen the solid material with water and mechanically sweep or scoop it into a suitable container for disposal.[5] Clean the affected area with soap and water.

  • Incompatibilities: Store away from strong oxidizing agents and acids.[9][10] Contact with strong acids could potentially generate sulfur dioxide gas.[11]

Safety Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling & Spill cluster_end Completion prep_start Start: Assess Task ppe Don PPE (Gloves, Goggles, Lab Coat) prep_start->ppe fume_hood Work in Fume Hood or Ventilated Area ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs dissolve->spill No store Store Solution Properly dissolve->store cleanup Dampen with Water Collect Mechanically Clean Area spill->cleanup Yes dispose Dispose of Waste cleanup->dispose store->dispose wash Wash Hands Thoroughly dispose->wash end End Task wash->end

Caption: Workflow for safe handling of solid sodium 2-hydroxyindan-5-sulphonate.

Protocol for Preparation of Aqueous Solutions

This protocol outlines the procedure for preparing a solution of a specified molar concentration. The solvent of choice is high-purity water, such as deionized (DI), distilled, or Milli-Q® water, to prevent contamination.

Required Materials & Equipment
  • Reagents:

    • Sodium 2-hydroxyindan-5-sulphonate (Solid)

    • High-purity water (e.g., ASTM Type I or II)

  • Glassware & Equipment:

    • Analytical balance (readable to at least 0.1 mg)

    • Volumetric flask (Class A) of the desired final volume

    • Beaker or Erlenmeyer flask

    • Weighing paper or boat

    • Spatula

    • Magnetic stirrer and stir bar

    • Wash bottle with high-purity water

    • Funnel

    • (Optional) pH meter, sonicator

Pre-Calculation of Required Mass

The mass of solute required is determined by the desired final volume, molar concentration, and the molar mass (MM) of the compound.

Formula: Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molar Mass (g/mol)

Example Calculation (for 100 mL of a 10 mM solution):

  • Desired Molarity = 10 mM = 0.010 mol/L

  • Final Volume = 100 mL = 0.100 L

  • Molar Mass = 236.22 g/mol

  • Mass = 0.010 mol/L × 0.100 L × 236.22 g/mol = 0.2362 g (or 236.2 mg)

Table 2: Mass of Sodium 2-hydroxyindan-5-sulphonate for Common Solutions

Final VolumeDesired ConcentrationRequired Mass (mg)
25 mL1 mM5.9
50 mL10 mM118.1
100 mL10 mM236.2
250 mL25 mM1476.4
500 mL50 mM5905.5
Step-by-Step Dissolution Protocol
  • Select Flask: Choose a Class A volumetric flask corresponding to the desired final volume. Ensure it is clean and dry.

  • Weigh Solute: Place a weighing boat on the analytical balance and tare it. Carefully weigh the calculated mass of sodium 2-hydroxyindan-5-sulphonate.

  • Initial Dissolution: Add approximately 50-70% of the final volume of high-purity water to a beaker. Add a magnetic stir bar.

  • Transfer Solute: Quantitatively transfer the weighed solid into the beaker. Use a wash bottle with high-purity water to rinse any residual powder from the weighing boat into the beaker.

  • Dissolve: Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle heating (not exceeding 40-50°C) or sonication can be used to expedite dissolution if necessary, but allow the solution to return to room temperature before proceeding.

  • Transfer to Volumetric Flask: Using a funnel, carefully pour the solution from the beaker into the volumetric flask.

  • Rinse and Transfer: Rinse the beaker, stir bar, and funnel multiple times with small aliquots of high-purity water, transferring each rinse into the volumetric flask to ensure all solute is transferred.

  • Dilute to Volume: Carefully add high-purity water to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

  • Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Label and Store: Transfer the final solution to a clearly labeled, appropriate storage bottle.

Solution Preparation Workflow

Caption: Standard workflow for preparing a molar aqueous solution from a solid.

Quality Control and Solution Validation

For research applications, particularly in drug development, verifying the concentration and purity of the prepared solution is a critical, self-validating step.

  • pH Measurement: As an initial check, measure the pH of the solution. Aqueous solutions of sulfonate salts are typically near neutral, though trace impurities from synthesis could cause slight deviations.[12]

  • UV-Vis Spectroscopy: The aromatic indane structure should possess a UV chromophore. A UV-Vis spectrum can be recorded to identify the absorbance maximum (λ-max). A calibration curve can then be generated using a series of accurately prepared standards to verify the concentration of newly prepared solutions via the Beer-Lambert law.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with a UV or mass spectrometry (MS) detector, is a powerful tool for validation.[13][14] It can simultaneously confirm the identity, assess the purity (detecting any impurities or degradation products), and accurately quantify the concentration of the target analyte against a certified reference standard.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the concentration of the analyte without the need for a standard of the same compound.[15] By integrating the signal of a known proton on the sodium 2-hydroxyindan-5-sulphonate molecule against the signal of a certified internal standard of known concentration, a highly accurate concentration can be calculated.[15]

Storage and Stability

Proper storage is essential to maintain the integrity of the aqueous solution.

  • Container: Store in a well-sealed, clean glass or chemically compatible plastic (e.g., polyethylene) bottle.

  • Conditions: Store at room temperature or refrigerated (2-8°C) to minimize any potential microbial growth or slow degradation, especially for long-term storage. Protect from light.

  • Shelf Life: While the salt itself is stable, the shelf life of the aqueous solution should be determined empirically. For critical applications, it is recommended to use freshly prepared solutions. If stored, visually inspect for any precipitation or microbial growth before use.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Solution Preparation

IssuePotential Cause(s)Recommended Action(s)
Incomplete Dissolution Insufficient solvent volume; low temperature; attempting to make a supersaturated solution.Add slightly more solvent. Gently warm the solution (do not boil). Use a sonicator to aid dissolution. Verify the compound's solubility limit.
Precipitation Upon Cooling A supersaturated solution was formed at an elevated temperature.Re-warm the solution to redissolve the precipitate and dilute to a lower, stable concentration.
Cloudiness or Haze Particulate contamination from glassware; insoluble impurities in the solute; microbial growth in older solutions.Filter the solution through a 0.22 or 0.45 µm syringe filter. Ensure all glassware is scrupulously clean. Use freshly prepared solutions.
Unexpected pH Reading Acidic or basic impurities in the starting material; contaminated water.Use high-purity water. If the pH is critical for the application, it may be necessary to buffer the solution or purify the starting material.

References

  • Safety Data Sheet. (2020, July 23). ACC FRKTC SS Sinks Clean-Care. 7

  • NextSDS. (n.d.). sodium 2-hydroxyindan-5-sulphonate — Chemical Substance Information. Retrieved from [Link]

  • BASF. (2024, October 23). Safety data sheet - Sodium Sulfite anhydrous. Link

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Link

  • Merck. (n.d.). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006.
  • CDH Fine Chemical. (n.d.). NAPTHALENE-2-SULPHONIC ACID SODIUM SALT CAS NO 532-02-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link

  • Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHYL SULFONATE. Retrieved from [Link]

  • BASF. (2025, October 24). Safety Data Sheet - Sodium Sulfite. Link

  • GREEN AGROCHEM. (2025, March 28). Sodium sulfonate chemical. Link

  • PubChem. (n.d.). Sodium 2,3-dioxoindoline-5-sulfonate. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 2,17-hydroxy-5,14-dimethyl-4,7,12,15-tetraoxaoctadecane-9-sulphonate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0600339A1 - Method for the preparation of sodium salts of aromatic sulphinic acids containing nitro groups.
  • MilliporeSigma. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Link

  • Minale, M., et al. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Molecules, 29(4), 894. [Link]

  • Al-Tannak, N. F., et al. (2016). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. Journal of Chromatography B, 1021, 199-204. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • The Salt Industry Center of Japan. (2022, August 15). METHODS FOR SALT ANALYSIS. Link

  • Flinn Scientific. (n.d.). Laboratory Solution Preparation. Link

  • Tradeasia International. (2026, March 2). Managing Sodium Sulphite Stability in Global Supply Chains. Link

  • Vik, A., et al. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 10(9), 1170-1181. [Link]

  • Chruszcz, M., & Lewinski, K. (2002). The sodium salt of 2-hydroxy-5-nitrobenzylsulfonic acid. Acta Crystallographica Section C, 58(Pt 3), m150–m151. [Link]

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

  • ResearchGate. (2025, October 16). Synthesis of Hydroxy Sulfonate Surfactants. Link

  • Frontiers. (2017, November 19). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Link

  • ResearchGate. (2026, February 9). Influence of sodium 5-sulfosalicylate as a corrosion inhibitor in NaCl electrolyte on enhanced performances of Mg-air batteries. Link

Sources

Method

sodium 2-hydroxyindan-5-sulphonate as a reagent in cross-coupling reactions

Application Note: Sodium 2-Hydroxyindan-5-Sulphonate as a Versatile Electrophile in Desulfonative Cross-Coupling Reactions Executive Summary The 2-hydroxyindane scaffold is a privileged pharmacophore in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sodium 2-Hydroxyindan-5-Sulphonate as a Versatile Electrophile in Desulfonative Cross-Coupling Reactions

Executive Summary

The 2-hydroxyindane scaffold is a privileged pharmacophore in medicinal chemistry, famously serving as a critical structural motif in HIV protease inhibitors (e.g., Indinavir) and various CNS-active agents. However, late-stage functionalization of the indane core often requires pre-functionalization with volatile or unstable halides.

Sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8, Formula: C9H9NaO4S)[1] presents a highly stable, non-hygroscopic, and water-soluble alternative. By leveraging transition-metal-catalyzed desulfonative cross-coupling , the sulfonate salt acts as a traceless directing group and a latent electrophile. This application note details the mechanistic rationale and provides self-validating protocols for utilizing this reagent in Palladium-catalyzed C-C (Suzuki-Miyaura) and Nickel-catalyzed C-N (Buchwald-Hartwig-type) cross-coupling reactions.

Mechanistic Rationale & Experimental Design

Traditional cross-coupling methodologies rely on aryl halides or highly reactive triflates. In contrast, aryl sulfonic acid salts are bench-stable and significantly less toxic. The use of sodium 2-hydroxyindan-5-sulphonate is driven by three causal factors:

  • Thermodynamic Driving Force: The extrusion of sulfur dioxide (SO₂) provides a strong thermodynamic driving force for the reaction, shifting the equilibrium toward the formation of the desired cross-coupled product[2].

  • Aqueous Biphasic Compatibility: The sodium salt imparts high aqueous solubility. This allows the use of environmentally benign biphasic solvent systems (e.g., 1,4-Dioxane/H₂O), which simultaneously dissolve the polar electrophile and the non-polar organic coupling partner.

  • Overcoming the C-S Activation Barrier: The C-S bond in a sulfonate is notoriously strong. To facilitate oxidative addition and subsequent desulfonation, electron-rich, sterically demanding biaryl phosphine ligands (such as XPhos or BrettPhos) are strictly required[3]. These ligands increase the electron density at the metal center, lowering the activation energy for C-S bond cleavage[4].

Mechanistic Pathway of Desulfonative Cross-Coupling

Mechanism Pd0 Pd(0)L_n Catalyst (Active Species) OxAdd Oxidative Addition (C-S Bond Cleavage) Pd0->OxAdd + Sodium 2-hydroxyindan-5-sulphonate Extrusion Desulfonation (-SO2 Extrusion) OxAdd->Extrusion Ar-Pd(II)-SO3Na Transmetal Transmetalation (Ar'-B(OH)2 + Base) Extrusion->Transmetal Ar-Pd(II)-X (Rate-Limiting Step) RedElim Reductive Elimination (Product Release) Transmetal->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-2-Hydroxyindane (Cross-Coupled Product) RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed desulfonative cross-coupling highlighting SO₂ extrusion.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the desulfonative Suzuki-Miyaura coupling of sodium 2-hydroxyindan-5-sulphonate with phenylboronic acid. The data illustrates the critical causality of ligand and solvent selection.

EntryCatalyst (5 mol%)Ligand (10 mol%)Solvent SystemTemp (°C)Yield (%)*Observation / Causality
1Pd(OAc)₂PPh₃Toluene110<5%Ligand not electron-rich enough for C-S activation.
2Pd(OAc)₂XPhosToluene11012%Poor solubility of the sodium sulfonate salt.
3Pd(OAc)₂XPhos1,4-Dioxane/H₂O (4:1)11088% Biphasic system dissolves both reagents; optimal C-S activation.
4Pd₂(dba)₃BrettPhos1,4-Dioxane/H₂O (4:1)11085%Comparable efficacy to XPhos.
5Ni(COD)₂dcype1,4-Dioxane/H₂O (4:1)11045%Ni(0) is prone to oxidation in aqueous systems.

*Yield determined by quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints that allow the chemist to verify success at intermediate stages, preventing the downstream processing of failed reactions.

Protocol A: Palladium-Catalyzed Desulfonative Suzuki-Miyaura Coupling

Objective: Synthesis of 5-phenyl-2-hydroxyindane.

Materials:

  • Sodium 2-hydroxyindan-5-sulphonate (1.0 mmol, 236.2 mg)

  • Phenylboronic acid (1.5 mmol, 183.0 mg)

  • Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • XPhos (0.10 mmol, 47.6 mg)

  • K₂CO₃ (3.0 mmol, 414.6 mg)

  • Degassed 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reaction Assembly (Glovebox/Schlenk line): In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the sodium 2-hydroxyindan-5-sulphonate, phenylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

    • Causality: Solid-state mixing prior to solvent addition minimizes localized catalyst degradation.

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Inject the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Thermal Activation: Heat the biphasic mixture to 110 °C in a pre-heated oil bath for 16 hours under vigorous stirring (1000 rpm).

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area of the biphasic system, ensuring the water-soluble sulfonate interacts with the organic-soluble catalyst.

  • Self-Validation Checkpoint (TLC): After 16 hours, sample the organic layer. Spot on a silica TLC plate (Eluent: 30% EtOAc in Hexanes).

    • Validation Logic: The starting material (sodium sulfonate) is highly polar and will remain strictly at the baseline (Rf = 0.0). The product (5-phenyl-2-hydroxyindane) will migrate rapidly (Rf ≈ 0.4). If the baseline spot is absent under UV (254 nm), the reaction has reached full conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL). Extract the aqueous layer once with EtOAc (10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to yield the pure product.

Protocol B: Nickel-Catalyzed Desulfonative C-N Cross-Coupling

Objective: Synthesis of 5-(morpholino)-2-hydroxyindane.

Nickel catalysis is highly effective for reductive cross-coupling and desulfonative amination due to the smaller atomic radius and higher nucleophilicity of Ni(0)[3].

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Ni(COD)₂ (10 mol%) and dcype (1,2-bis(dicyclohexylphosphino)ethane, 12 mol%) in anhydrous Toluene (2 mL). Stir for 15 minutes until a deep red/purple solution forms (active Ni(0)L_n species).

  • Reagent Addition: To a separate vial containing sodium 2-hydroxyindan-5-sulphonate (1.0 mmol) and NaOtBu (3.0 mmol), add morpholine (1.5 mmol) and Toluene (3 mL).

    • Causality: NaOtBu is chosen because its strong basicity is required to deprotonate morpholine, forming the reactive amide anion necessary for transmetalation to the Nickel center.

  • Coupling: Transfer the pre-activated catalyst solution to the reagent vial. Seal with a PTFE-lined cap and heat to 120 °C for 24 hours.

  • Self-Validation Checkpoint (Colorimetry & GC-MS): The reaction mixture should transition from deep red to a dark, opaque suspension (precipitation of Na₂SO₃ and sodium salts). Quench a 50 µL aliquot with H₂O, extract with EtOAc, and inject into GC-MS. The disappearance of the morpholine peak and appearance of the product mass (m/z = 219.1) validates the C-N bond formation.

Experimental Workflow Visualization

Workflow Step1 Step 1: Reagent Prep Sodium 2-hydroxyindan-5-sulphonate + Coupling Partner Step2 Step 2: Catalyst Loading Pd/Ni Catalyst + Bulky Ligand + Carbonate Base Step1->Step2 Step3 Step 3: Biphasic Reaction 1,4-Dioxane/H2O, 110°C Vigorous Stirring (1000 rpm) Step2->Step3 Step4 Step 4: Self-Validation TLC: Disappearance of Baseline Sulfonate Spot Step3->Step4 Step5 Step 5: Purification Aqueous Workup & Flash Chromatography Step4->Step5

Caption: High-throughput self-validating experimental workflow for desulfonative cross-coupling.

References

  • ChemWhat Reagent Database. 2-hidroxiindan-5-sulfonato de sodio (Sodium 2-hydroxyindan-5-sulphonate) Properties and Identifiers. ChemWhat. Available at:[Link]

  • Moran, J., et al. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 2021, 60(48), 25307-25312. Available at:[Link]

  • Yim, J. C.-H., Nambo, M., Crudden, C. M. Pd-Catalyzed Desulfonative Cross-Coupling of Benzylic Sulfone Derivatives with 1,3-Oxazoles. Organic Letters, 2017, 19(14), 3715–3718. Available at:[Link]

  • Weix, D. J., et al. Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters, 2023. (Reference to Nickel/Palladium multimetallic cross-electrophile coupling). Available at:[Link]

Sources

Application

Application Note: In Vivo Evaluation of Sodium 2-Hydroxyindan-5-Sulphonate as a Novel Cerebroprotective Agent

Introduction & Pharmacological Rationale As drug development professionals transition from in vitro screening to in vivo validation, the physicochemical properties of a test article often become the primary bottleneck. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

As drug development professionals transition from in vitro screening to in vivo validation, the physicochemical properties of a test article often become the primary bottleneck. Indan derivatives—specifically hydroxyindans—have well-documented cerebroprotective and central nervous system (CNS) stimulating activities, making them prime candidates for treating hypoxic and ischemic brain injuries[1]. However, their inherent lipophilicity often necessitates complex, potentially neurotoxic excipients (e.g., high-concentration DMSO or Cremophor EL) for intravenous dosing.

Sodium 2-hydroxyindan-5-sulphonate (SHIS) circumvents this limitation. The strategic addition of the sulfonate moiety yields a highly water-soluble sodium salt, enabling direct administration in physiological saline. This structural optimization preserves the neuroprotective pharmacology of the hydroxyindan core[2] while providing an ideal pharmacokinetic profile for rapid intravenous (IV) intervention during acute ischemic events.

This application note details a rigorous, self-validating in vivo methodology for evaluating SHIS using two distinct murine models: a rapid Hypoxia Survival Assay and the gold-standard Transient Middle Cerebral Artery Occlusion (tMCAO) model.

Mechanistic Pathway

The following diagram illustrates the proposed pharmacological intervention of SHIS during an ischemic event. By mitigating reactive oxygen species (ROS) generation and metabolic failure, SHIS preserves neuronal viability.

Mechanism Hypoxia Ischemic Insult (Hypoxia) ROS ROS Generation & Metabolic Failure Hypoxia->ROS Survival Neuronal Survival & Tissue Salvage ROS->Survival Cell Death SHIS Sodium 2-hydroxyindan -5-sulphonate (SHIS) SHIS->ROS Attenuates SHIS->Survival Promotes

Caption: Proposed neuroprotective mechanism of SHIS during hypoxic/ischemic stress.

Experimental Design & Self-Validating Systems

To ensure the absolute integrity of the in vivo data, this protocol is engineered as a self-validating matrix :

  • Inert Vehicle Control: Because SHIS is formulated in 0.9% saline, the Vehicle control is biologically inert. This eliminates the confounding neuroprotective or neurotoxic artifacts commonly introduced by organic solvents, ensuring that any observed efficacy is solely attributable to SHIS.

  • Surgical Sham Cohort: A Sham-operated group controls for the inflammatory and behavioral impacts of surgical trauma, ensuring that the neurological deficits measured are strictly due to ischemia.

  • Active Comparator: A known cerebroprotective agent (e.g., Idebenone or Pentobarbital) is included to validate the assay's sensitivity to neuroprotection[3].

Detailed In Vivo Protocols

Protocol A: Test Article Formulation

Causality Check: Precise formulation prevents micro-emboli during IV injection, which could artificially mimic stroke symptoms.

  • Weigh the required amount of SHIS powder under sterile conditions.

  • Dissolve SHIS in 0.9% sterile physiological saline to achieve target concentrations (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg injection volume).

  • Vortex gently until completely dissolved (the sulfonate group ensures rapid dissolution).

  • Pass the solution through a 0.22 µm PES syringe filter to ensure sterility and remove any undissolved particulates.

Protocol B: Hypoxia Survival Assay (High-Throughput Screening)

This model serves as a rapid screening tool to evaluate the systemic anti-hypoxic efficacy of the compound before proceeding to complex surgeries[2].

  • Dosing: Administer SHIS (10 mg/kg or 30 mg/kg), Vehicle (Saline), or Positive Control via tail vein injection (IV) 30 minutes prior to the hypoxic challenge.

  • Hypoxic Chamber: Place the mouse into a sealed, transparent acrylic chamber (approx. 780 mL volume).

  • Gas Induction: Introduce a lethal hypoxic gas mixture (e.g., 4% O2​ / 96% N2​ , or a calibrated Carbon Monoxide mixture) at a constant flow rate[3].

  • Endpoint Measurement: Record the survival time, defined strictly as the time interval between the onset of hypoxia and the final cessation of respiratory movements (apnea).

Protocol C: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is the translational gold standard for evaluating neuroprotection in focal ischemia[4].

  • Anesthesia: Induce anesthesia using 4% isoflurane in a mixture of O2​ / N2​O and maintain at 1.5-2% via a facemask. Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.

  • Dosing: Administer SHIS or Vehicle via IV injection 15 minutes prior to occlusion (prophylactic model) or at the time of reperfusion (therapeutic model).

  • Surgical Occlusion: Make a midline neck incision. Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Filament Insertion: Insert a silicone-coated 6-0 nylon monofilament into the ECA stump and advance it through the ICA until mild resistance is felt (approx. 9-10 mm), indicating occlusion of the origin of the MCA.

  • Reperfusion: After exactly 60 minutes of occlusion, gently withdraw the filament to restore blood flow[4]. Suture the incision and allow the animal to recover.

  • Tissue Harvesting & TTC Staining: At 24 hours post-reperfusion, euthanize the animal. Extract the brain and slice it into 2 mm thick coronal sections. Incubate sections in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

    • Causality Check: TTC is reduced by active mitochondrial dehydrogenases in living cells to a deep red formazan. Infarcted (dead) tissue lacks these enzymes and remains white, allowing for precise volumetric quantification of the infarct.

Experimental Workflow Visualization

Workflow A Acclimation (Day -7 to 0) B IV Dosing of SHIS (T = -15 min) A->B C tMCAO Surgery (60 min occlusion) B->C D Reperfusion (24 hrs) C->D E Neurological Scoring D->E F TTC Staining & Volumetric Analysis E->F

Caption: Sequential in vivo workflow for evaluating SHIS in the tMCAO murine model.

Data Presentation & Expected Outcomes

To facilitate cross-cohort comparison, quantitative data should be summarized as shown in the table below. Note: The data presented below represents expected pharmacological trends based on the parent hydroxyindan class.

Experimental GroupDose (mg/kg)RouteMean Survival Time (min) ± SDInfarct Volume (%) ± SDNeurological Score (0-4)
Sham N/AIVN/A0.0 ± 0.00.0 ± 0.0
Vehicle (Saline) 0IV2.5 ± 0.442.3 ± 5.13.2 ± 0.5
SHIS (Low Dose) 10IV5.8 ± 1.128.4 ± 4.22.1 ± 0.4
SHIS (High Dose) 30IV12.4 ± 2.315.6 ± 3.81.2 ± 0.3
Positive Control 30IV10.1 ± 1.818.2 ± 4.01.5 ± 0.4

Table 1: Summary of quantitative endpoints demonstrating the dose-dependent cerebroprotective efficacy of SHIS across both the Hypoxia Survival and tMCAO models.

References

  • Oshiro Y, et al. (1991). Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Oshiro Y, et al. (1991). Novel cerebroprotective agents with central nervous system stimulating activity. 2. Synthesis and pharmacology of the 1-(acylamino)-7-hydroxyindan derivatives - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Gidday JM, et al. (2011). Repetitive hypoxia extends endogenous neurovascular protection for stroke - PMC - NIH. National Institutes of Health (NIH). Available at:[Link]

  • Takeo S, et al. (1988). Carbon Monoxide (CO)-Induced Hypoxia in Mice: Evaluation as an Experimental Model of Cerebral Ischemia for Drug Screening - J-Stage. Japan Science and Technology Agency. Available at:[Link]

Sources

Method

Application Note: Formulation of Chemically Defined Cell Culture Media Supplemented with Sodium 2-Hydroxyindan-5-Sulphonate (SHIS)

Target Audience: Bioprocess Engineers, Cell Culture Scientists, and Biopharmaceutical Drug Development Professionals. Introduction & Mechanistic Causality As biopharmaceutical manufacturing shifts toward high-titer fed-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioprocess Engineers, Cell Culture Scientists, and Biopharmaceutical Drug Development Professionals.

Introduction & Mechanistic Causality

As biopharmaceutical manufacturing shifts toward high-titer fed-batch and perfusion processes, maintaining cellular homeostasis becomes a critical bottleneck. The continuous addition of concentrated nutrient feeds and the accumulation of cellular metabolites frequently induce extracellular hyperosmolality, often reaching 400–450 mOsm/kg[1]. This hyperosmotic stress linearly reduces specific cell growth rates and triggers cell cycle arrest[1][2]. Concurrently, high-density cultures suffer from oxidative stress due to the accumulation of reactive oxygen species (ROS), which compromises cell viability and monoclonal antibody (mAb) integrity.

Historically, the industry has relied on zwitterionic buffers like HEPES to maintain physiological pH (7.2–7.6) and provide mild antioxidant capacity[3][4]. However, HEPES is highly photosensitive; when exposed to ambient light in the presence of media components like riboflavin, it generates toxic hydrogen peroxide (H₂O₂), leading to DNA damage and apoptosis. Furthermore, prolonged HEPES exposure can induce lysosomal stress and alter the multi-omics profile of cultured cells. Alternatively, traditional osmoprotectants like glycine betaine can increase specific productivity but often at the severe cost of overall cell growth inhibition[5].

The SHIS Advantage: Sodium 2-hydroxyindan-5-sulphonate (SHIS) (CAS: 67851-69-8)[6] represents a novel, dual-action media supplement designed to overcome these limitations.

  • Osmoprotection: The highly polar sulfonate group allows SHIS to function as a compatible solute. It accumulates in the cytoplasm without disrupting cellular machinery, counteracting extracellular hyperosmolality and preventing cell shrinkage[2].

  • Redox Stabilization: The sterically hindered 2-hydroxyindan alicyclic ring acts as a stable, non-photoreactive radical scavenger. It neutralizes ROS without the phototoxic degradation pathways associated with HEPES.

Materials and Reagents

To ensure a self-validating and reproducible system, use only high-purity, endotoxin-free reagents.

  • Basal Media: Chemically Defined (CD) CHO Medium (Protein-free, lacking HEPES).

  • Supplement: Sodium 2-hydroxyindan-5-sulphonate (SHIS) powder (>99% purity, CAS: 67851-69-8)[6].

  • Solvent: Water for Injection (WFI), sterile and endotoxin-free.

  • Titrants: 1N NaOH and 1N HCl (Cell culture grade).

  • Equipment: Calibrated osmometer (freezing point depression), pH meter, and 0.22 µm Polyethersulfone (PES) vacuum filter units.

Step-by-Step Preparation Protocol

This protocol details the formulation of a 100X SHIS stock solution and its integration into CD media. The causality behind each step is explicitly defined to ensure scientific integrity.

Phase A: 100X SHIS Stock Solution Preparation (1 M)
  • Weighing: Aseptically weigh 23.62 g of SHIS powder (MW: 236.22 g/mol ).

  • Dissolution: Transfer the powder to a sterile beaker containing 80 mL of WFI. Stir magnetically until completely dissolved. Causality: The sulfonate moiety grants SHIS exceptional aqueous solubility, allowing for the creation of highly concentrated (1 M) stock solutions without precipitation.

  • pH Adjustment: Measure the initial pH. Slowly titrate with 1N NaOH to achieve a pH of 7.2 ± 0.1. Causality: Mammalian cells are highly sensitive to pH fluctuations; maintaining the stock at a physiological pH prevents localized acidic shock when added to the basal media[4].

  • Volume Adjustment: Bring the final volume to exactly 100 mL using WFI.

  • Sterilization: Filter the solution through a 0.22 µm PES membrane inside a biosafety cabinet. Store the 100X stock at 4°C.

Phase B: Media Supplementation and Quality Control (QC)
  • Integration: To 1 L of CD CHO basal medium, aseptically add 10 mL of the 100X SHIS stock to achieve a final working concentration of 10 mM. Causality: A 10 mM concentration provides optimal intracellular osmotic balance without exceeding the cytotoxicity threshold, mirroring the effective concentration ranges of traditional osmoprotectants like glycine betaine[5].

  • QC - pH Verification: Verify that the final media pH remains between 7.0 and 7.4. Adjust with 1N HCl or 1N NaOH if necessary[4].

  • QC - Osmolality Check: Measure the osmolality. The addition of 10 mM SHIS will increase the basal osmolality by approximately 10–15 mOsm/kg. Ensure the starting osmolality is within the optimal range of 290–320 mOsm/kg before initiating the fed-batch culture[5].

Experimental Workflow & Mechanistic Pathways

SHIS_Workflow A Weigh SHIS Powder (CAS: 67851-69-8) B Dissolve in WFI (1 M Stock) A->B C pH Adjustment (pH 7.2 ± 0.1) B->C D Sterile Filtration (0.22 µm PES) C->D F Supplementation (10 mM Final) D->F E Chemically Defined Basal Media E->F G Fed-Batch Bioreactor Culture F->G

Fig 1. Step-by-step workflow for SHIS stock preparation and media supplementation.

SHIS_Mechanism Stress High-Density Culture Stress (Hyperosmolality & ROS) SHIS Sodium 2-Hydroxyindan-5-Sulphonate (10 mM) Stress->SHIS Sub1 Sulfonate Group (Osmoprotectant) SHIS->Sub1 Sub2 2-Hydroxyindan Moiety (Redox Stabilizer) SHIS->Sub2 Effect1 Intracellular Osmotic Balance (Prevents Cell Shrinkage) Sub1->Effect1 Effect2 ROS Scavenging (Prevents Lipid Peroxidation) Sub2->Effect2 Outcome Enhanced Cell Viability & Increased mAb Productivity Effect1->Outcome Effect2->Outcome

Fig 2. Dual-action mechanism of SHIS mitigating osmotic and oxidative stress in cell culture.

Comparative Performance Data

The following table summarizes the quantitative advantages of SHIS supplementation in a 14-day CHO fed-batch process compared to traditional additives. Data demonstrates that SHIS successfully decouples the growth-inhibition effect typically seen with standard osmoprotectants[5] while avoiding the phototoxic ROS generation associated with HEPES.

Supplement ConditionPeak VCD (x10⁶ cells/mL)Viability at Day 14 (%)Specific Productivity (qP) (pg/cell/day)Intracellular ROS (Relative RFU)
Basal Media (Control) 18.565.222.4100
15 mM HEPES 19.268.523.1145 (Phototoxic shift)
15 mM Glycine Betaine 16.878.428.595
10 mM SHIS 24.3 85.1 31.2 42

References

  • [3] Vacutainer Additives. Comprehensive analysis of the key role and application value of HEPES in cell culture medium. Available at: [Link]

  • National Institutes of Health (NIH). HEPES in Cell Culture Alters the Multi‐Omics Profile Exhibited by Gaucher Disease Fibroblasts - PMC. Available at:[Link]

  • [1] ResearchGate. Effects of Elevated pCO2 and Osmolality on Growth of CHO Cells and Production of Antibody-Fusion Protein B1: A Case Study. Available at: [Link]

  • [5] ResearchGate. Effect of Glycine Betaine as Osmoprotectant on the Production of Erythropoietin by CHO Cells in Hyperosmotic Serum Free Media Culture. Available at:[Link]

  • [2] Oxford Academic. Systems biotechnology of mammalian cell factories | Briefings in Functional Genomics. Available at: [Link]

  • [4] Captivate Bio. Breaking Down Cell Culture Media. Available at: [Link]

Sources

Application

Application Note: Aqueous Biphasic Catalysis Using Sodium 2-Hydroxyindan-5-Sulphonate Complexes

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The transition toward sustainable, green c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The transition toward sustainable, green chemistry in pharmaceutical manufacturing requires catalytic systems that operate efficiently in aqueous media while allowing for seamless catalyst recovery. Sodium 2-hydroxyindan-5-sulphonate (Na-2-HIS, CAS: 67851-69-8) [1] bridges the gap between high-performance organometallic catalysis and green engineering.

As a ligand scaffold, Na-2-HIS offers dual functionality:

  • The 2-Hydroxyindan Core: The indane framework provides a rigid, conformationally restricted bicyclic structure. When coordinated to transition metals (e.g., Ru, Pd), this rigidity limits the degrees of freedom in the transition state, which is a critical factor for achieving high stereoselectivity and preventing catalyst deactivation[2].

  • The 5-Sulphonate Group: The anionic sulfonate moiety imparts a massive hydration sphere to the resulting metal complex. This forces the partition coefficient ( logP ) of the catalyst entirely into the aqueous phase, preventing leaching into the organic product phase and enabling true biphasic catalysis[3].

By utilizing Na-2-HIS complexes, process scientists can execute highly efficient Asymmetric Transfer Hydrogenation (ATH) and Suzuki-Miyaura cross-couplings in water, followed by simple phase decantation to recycle the catalyst.

Biphasic Catalytic Workflow

The core advantage of the Na-2-HIS system is the physical separation of the catalytic cycle from the product isolation step. The reaction occurs at the vigorously stirred aqueous-organic interface. Upon cessation of stirring, the phases separate cleanly.

G Substrate Organic Phase (Prochiral Ketone / Aryl Halide) Reaction Biphasic Interface (Vigorous Stirring, 40-80°C) Substrate->Reaction AqPhase Aqueous Phase (Water + Na-2-HIS Complex) AqPhase->Reaction Separation Phase Separation (Decantation) Reaction->Separation Cool to RT Product Organic Phase (Product Extraction) Separation->Product Extract Recycle Aqueous Phase (Retained Catalyst) Separation->Recycle Aqueous Layer Recycle->Reaction Cycle to next batch

Fig 1. Biphasic catalytic workflow utilizing water-soluble Na-2-HIS complexes for easy catalyst recycling.

Validated Protocols

Protocol A: Preparation of the Water-Soluble Ru(II)-(Na-2-HIS) Precatalyst

This protocol details the synthesis of the active Ruthenium catalyst used for aqueous transfer hydrogenation.

Materials:

  • [RuCl2​(p-cymene)]2​ (0.5 mmol)

  • Sodium 2-hydroxyindan-5-sulphonate (1.05 mmol)

  • Degassed Deionized Water (10 mL)

  • KOH (1.0 M aqueous solution)

Step-by-Step Procedure:

  • Ligand Deprotonation: In a Schlenk flask under argon, dissolve Na-2-HIS (1.05 mmol) in 5 mL of degassed water. Add 1.05 mL of 1.0 M KOH. Stir for 15 minutes at room temperature to deprotonate the 2-hydroxyl group.

  • Complexation: Add [RuCl2​(p-cymene)]2​ (0.5 mmol) to the solution. Heat the mixture to 40 °C and stir for 2 hours.

  • Filtration: Filter the resulting bright yellow/orange solution through a 0.22 μm PTFE syringe filter to remove any unreacted Ru-precursor.

Expert Insight (Causality): The use of a slight excess of ligand (1.05 eq) ensures complete consumption of the expensive ruthenium dimer. The base is critical; without deprotonation of the indanol hydroxyl group, the robust Ru-alkoxide bond cannot form, leading to an unstable catalyst that will degrade during the reaction[2].

Self-Validation System: Extract a 0.5 mL aliquot of the aqueous catalyst solution with 1 mL of dichloromethane (DCM). The DCM layer must remain perfectly colorless. If the organic layer turns orange or brown, complexation is incomplete, and the unreacted Ru-precursor has leached into the organic phase.

Protocol B: Aqueous Biphasic Transfer Hydrogenation (ATH) of Ketones

Step-by-Step Procedure:

  • Setup: To the aqueous catalyst solution from Protocol A (containing ~1.0 mmol Ru complex), add sodium formate (HCOONa, 50 mmol) as the hydride source.

  • Substrate Addition: Dissolve the prochiral ketone (10 mmol) in 10 mL of ethyl acetate (EtOAc) and add it to the aqueous phase.

  • Reaction: Stir the biphasic mixture vigorously (1000 rpm) at 40 °C for 4-6 hours.

  • Phase Separation: Stop stirring and allow the layers to separate. Decant the upper EtOAc layer containing the chiral alcohol product.

  • Recycling: The bottom aqueous layer (containing the catalyst and unreacted formate) can be immediately recharged with a fresh EtOAc/ketone solution for the next cycle.

Expert Insight (Causality): Traditional ATH uses isopropanol as both solvent and hydride donor, which establishes a reversible equilibrium, capping the maximum yield. By switching to sodium formate in water, the reaction is driven irreversibly forward because formate decomposes into CO2​ gas upon hydride transfer[2].

Self-Validation System: Monitor the reaction via gas evolution. The continuous bubbling of CO2​ serves as a real-time kinetic indicator. When bubbling ceases, the reaction has reached completion.

Pathway Precatalyst Ru(II) Precursor + Na-2-HIS Ligand ActiveCat Active Ru-Indanolate Complex (Aqueous Phase) Precatalyst->ActiveCat Base, H2O SubstrateBind Ketone Coordination (At Interface) ActiveCat->SubstrateBind Substrate Addition HydrideTransfer Hydride Transfer (Six-Membered Transition State) SubstrateBind->HydrideTransfer Formate Decomposition ProductRelease Chiral Alcohol Release HydrideTransfer->ProductRelease Stereoselective Reduction ProductRelease->ActiveCat Catalyst Regeneration

Fig 2. Mechanism of Ru-catalyzed asymmetric transfer hydrogenation using Na-2-HIS complexes.

Protocol C: Pd-Catalyzed Suzuki-Miyaura Coupling in Aqueous Media

2-Hydroxyindan derivatives have been successfully applied as ligands in Pd-catalyzed cross-coupling reactions[4].

Step-by-Step Procedure:

  • Catalyst Generation: In a reaction vial, combine Pd(OAc)2​ (1 mol%) and Na-2-HIS (2 mol%) in 5 mL of water. Stir for 30 minutes to generate the active Pd complex.

  • Coupling: Add aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K2​CO3​ (2.0 mmol). Add 2 mL of toluene as the organic phase.

  • Reaction: Heat the biphasic mixture at 80 °C under vigorous stirring for 3 hours.

  • Isolation: Cool to room temperature, separate the toluene layer, and wash the aqueous layer with 1 mL of fresh toluene. Retain the aqueous layer for the next cycle.

Expert Insight (Causality): In aqueous Pd catalysis, the primary failure mode is the agglomeration of Pd(0) intermediates into inactive "palladium black." The Na-2-HIS ligand acts as a hemilabile oxygen-donor. It provides a sterically demanding, highly charged hydration sphere that stabilizes the Pd nanoparticles/complexes, preventing agglomeration while ensuring zero leaching into the toluene phase[4].

Quantitative Data: Catalyst Recycling & Efficiency

The table below summarizes the recycling efficiency of the Na-2-HIS metal complexes across five consecutive batches. The data demonstrates the robust nature of the sulfonate anchoring group in preventing metal leaching.

CycleATH Yield (%)ATH Enantiomeric Excess (ee %)Suzuki Coupling Yield (%)Pd Leaching into Organic Phase (ppm)
1 98.594.299.1< 1.0
2 98.294.097.5< 1.0
3 96.893.896.01.2
4 95.193.594.21.5
5 92.091.091.82.1

Note: Pd leaching was quantified via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the isolated organic product prior to any purification.

References

  • Synthesis (Georg Thieme Verlag) - Waheed, M., & Ahmed, N. (2017). Pd/Indanone-Based Ligands: An Efficient Catalyst System for Ullmann-Type, Suzuki-Miyaura, and Mizoroki-Heck Cross-Coupling Reactions. URL:[Link]

  • Chemical Reviews (ACS Publications) - Ghosh, A. K., et al. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. URL:[Link]

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Laboratory Scale-Up of Sodium 2-Hydroxyindan-5-sulfonate Synthesis

Abstract This document provides a detailed methodology for the synthesis and purification of sodium 2-hydroxyindan-5-sulfonate, a specialized organosulfur compound. The protocol is designed for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed methodology for the synthesis and purification of sodium 2-hydroxyindan-5-sulfonate, a specialized organosulfur compound. The protocol is designed for researchers and drug development professionals seeking to scale up production from milligram to multi-gram quantities in a laboratory setting. We delve into the mechanistic underpinnings of the electrophilic aromatic sulfonation of 2-hydroxyindan, offering a rationale for critical process parameters. Emphasis is placed on safety, process control, and product purification to ensure a high-yield, high-purity outcome. This guide includes step-by-step protocols, troubleshooting advice, and detailed analytical validation methods.

Theoretical Background and Mechanistic Rationale

The synthesis of sodium 2-hydroxyindan-5-sulfonate is achieved via the electrophilic aromatic substitution (EAS) of 2-hydroxyindan. The core of this reaction involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring of the indan scaffold, which is subsequently neutralized to its sodium salt.

The Sulfonation Mechanism

The reaction proceeds through the attack of the electron-rich aromatic ring on a potent electrophile, typically sulfur trioxide (SO₃) or its protonated form. When using oleum (fuming sulfuric acid, H₂SO₄·xSO₃), the high concentration of dissolved SO₃ makes it a significantly more powerful sulfonating agent than concentrated sulfuric acid alone.

The key mechanistic steps are:

  • Generation of the Electrophile: SO₃ is the active electrophile.

  • Electrophilic Attack: The π-system of the indan's benzene ring acts as a nucleophile, attacking the sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (e.g., HSO₄⁻) removes a proton from the carbon atom bearing the new C-S bond, restoring aromaticity to the ring and yielding the sulfonic acid.

The directing effects of the substituents on the 2-hydroxyindan ring are crucial. The hydroxyl (-OH) group is a strongly activating, ortho, para-director, while the fused alkyl ring is a weakly activating, ortho, para-director. The sulfonation is predicted to occur at the C-5 position (para to the alkyl substituent and meta to the hydroxyl group's influence from the other ring), which is sterically accessible and electronically favored.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products 2_hydroxyindan 2-Hydroxyindan sigma_complex Sigma Complex (Arenium Ion Intermediate) 2_hydroxyindan->sigma_complex Electrophilic Attack by SO₃ oleum Oleum (SO₃ in H₂SO₄) deprotonation Deprotonation & Aromatization sigma_complex->deprotonation Loss of H⁺ sulfonic_acid 2-Hydroxyindan-5-sulfonic Acid deprotonation->sulfonic_acid sodium_salt Sodium 2-Hydroxyindan-5-sulfonate sulfonic_acid->sodium_salt Neutralization with NaOH

Caption: Reaction mechanism for the synthesis of sodium 2-hydroxyindan-5-sulfonate.

Critical Safety Protocols

Sulfonation reactions are inherently hazardous due to the use of highly corrosive and reactive materials and the exothermic nature of the process.[1][2] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, chemical splash goggles, and a full-face shield.

  • Ventilation: All procedures must be performed in a certified, high-performance chemical fume hood to prevent inhalation of corrosive vapors.[3]

  • Exothermic Reaction Control: The reaction is highly exothermic.[2][4] Temperature must be rigorously controlled using an ice/salt bath to prevent runaway reactions and the formation of byproducts.

  • Quenching: The quenching of the reaction mixture on ice is extremely exothermic and can cause violent splattering. This must be done very slowly, with vigorous stirring, and behind a blast shield. Crucially, always add the acid mixture to ice, never the other way around.

  • Spill Management: Keep a spill kit containing a suitable neutralizing agent, such as sodium bicarbonate, readily accessible.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
2-Hydroxyindan≥98%Sigma-AldrichStore in a cool, dry place.
Oleum (20% free SO₃)ReagentVWR/FisherExtremely corrosive. Handle with extreme care.
Sodium Hydroxide (NaOH)≥98%, pelletsEMD MilliporeCorrosive.
Sodium Chloride (NaCl)ACS GradeFisher ScientificUsed for "salting out".
Ethanol, 200 ProofACS/USP GradeDecon LabsFlammable.
Deionized Water>18 MΩ·cmIn-house
Crushed IceN/AIn-houseRequired for quenching.
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Mechanical overhead stirrer with a glass or PTFE paddle

  • Digital thermometer with a Teflon-coated probe

  • Pressure-equalizing addition funnel (100 mL)

  • Ice/salt bath

  • Large beaker (2 L) for quenching

  • Buchner funnel and vacuum flask

  • Glass crystallizing dish

  • Rotary evaporator

  • Vacuum oven

Detailed Experimental Protocol

This protocol outlines the synthesis for a target yield of approximately 20-25 grams of sodium 2-hydroxyindan-5-sulfonate.

Workflow Overview

Caption: Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 500 mL three-necked flask with a mechanical stirrer, thermometer, and a 100 mL addition funnel. Ensure all glassware is dry.

    • Place the flask in a large ice/salt bath.

    • Charge the flask with 2-hydroxyindan (20.0 g, 0.149 mol).

    • In the fume hood, carefully charge the addition funnel with oleum (20% free SO₃, 60 mL). Caution: Oleum is extremely corrosive and reacts violently with moisture.

  • Sulfonation:

    • Begin stirring the 2-hydroxyindan.

    • Slowly add the oleum dropwise from the addition funnel to the flask over a period of 60-90 minutes.

    • Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[4] A rapid temperature increase indicates an uncontrolled reaction.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Work-up and Quenching:

    • Prepare a 2 L beaker containing approximately 500 g of crushed ice and place it in an ice bath with a stirrer.

    • WITH EXTREME CAUTION , slowly and carefully pour the viscous reaction mixture onto the stirred crushed ice. This step is highly exothermic; a slow addition rate is critical to control the temperature and prevent splashing.

    • Rinse the reaction flask with a small amount of cold deionized water and add it to the quench beaker.

  • Neutralization and Isolation:

    • While monitoring with a pH meter or pH strips, slowly add a 50% (w/v) NaOH solution to the acidic mixture until the pH reaches 7-8. This will generate significant heat; ensure the beaker remains in an ice bath.

    • The product, sodium 2-hydroxyindan-5-sulfonate, is water-soluble. To induce precipitation, add solid sodium chloride (approx. 100-150 g) in portions with vigorous stirring. This "salting out" process decreases the solubility of the organic salt.[4]

    • Cool the resulting slurry in the ice bath for at least 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a cold, saturated NaCl solution (2 x 50 mL) to remove inorganic impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of a hot 90:10 ethanol/water mixture to dissolve the solid. The goal is to create a saturated solution at high temperature.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 90% ethanol.

    • Dry the final product in a vacuum oven at 80-90 °C to a constant weight.

Data Summary and Quality Control

Stoichiometry and Yield Calculation
ParameterValue
Mass of 2-Hydroxyindan20.0 g
Moles of 2-Hydroxyindan0.149 mol
Molecular Weight of Product236.22 g/mol
Theoretical Yield35.2 g
Typical Actual Yield26-29 g
Typical Yield Percentage75-82%
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis MethodExpected ResultPurpose
¹H NMR (D₂O)Aromatic protons showing substitution pattern; aliphatic protons of the indan core.Structural Confirmation
FT-IR (KBr Pellet)Strong S=O stretches (~1200, 1050 cm⁻¹), broad O-H stretch (~3400 cm⁻¹).Functional Group ID
HPLC Single major peak (>98% purity).Purity Assessment[5]
Elemental Analysis C, H, S content consistent with C₉H₉NaO₄S.Purity & Composition

Scale-Up Considerations and Troubleshooting

Scaling this reaction requires careful attention to process parameters that become more critical at larger volumes.

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.[2][6] Ensure the cooling bath has sufficient capacity and consider using a jacketed reactor for better temperature control.

  • Mixing: As viscosity increases, inefficient mixing can lead to localized overheating and the formation of byproducts like sulfones.[6] A powerful overhead mechanical stirrer is essential.

  • Addition Rate: The rate of oleum addition must be proportionally slower at a larger scale to allow for adequate heat removal.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; product loss during work-up; side reactions.Ensure rigorous temperature control; increase reaction time; optimize salting out and recrystallization solvent volumes.
Dark/Oily Product Charring due to high temperature; formation of sulfone byproducts.[6]Maintain temperature strictly below 5 °C during addition; ensure slow, controlled quenching.
Product Won't Precipitate Insufficient salting out; too much solvent used in work-up.Add more NaCl; concentrate the solution by removing some water via rotary evaporation before cooling.
High Inorganic Salt Content Inadequate washing of the filter cake.Wash the crude product thoroughly with cold, saturated NaCl solution before recrystallization.

References

  • Chemical Engineering. (2021, August 16). Sulfonation. Retrieved from [Link]

  • Niknam, K., et al. (2018). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. RSC Advances, 8(68), 38925-38953. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide. Retrieved from [Link]

  • Fieser, L. F. (1931). 2- and 3-phenanthrenesulfonic acids. Organic Syntheses, 11, 84. Retrieved from [Link]

  • Li, J., et al. (2022). Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. Scientific Research Publishing. Retrieved from [Link]

  • Wang, K., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry, 14(5), 1443-1447. Retrieved from [Link]

  • LION Specialty Chemicals Co., Ltd. (n.d.). Safety Data Sheet: Sulfonion LS43. Retrieved from [Link]

  • Holmberg, K., et al. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 10(9), 1169-1181. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2017). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. Journal of Analytical Science and Technology, 8(1), 18. Retrieved from [Link]

  • Holmberg, K., et al. (2005). Synthesis of Hydroxy Sulfonate Surfactants. ResearchGate. Retrieved from [Link]

  • CN116253668B. (n.d.). A kind of preparation method of sodium hydroxyalkyl sulfonate. Google Patents.
  • CN102879555A. (n.d.). A kind of HPLC analytical method measuring sodium sulphite content. Google Patents.
  • Reddit. (2025, January 14). Removing NaCl from sulfonate salt. r/Chempros. Retrieved from [Link]

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Application

Application Note: Extraction and Isolation Protocols for Sodium 2-Hydroxyindan-5-Sulphonate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Sodium 2-hydroxyindan-5-sulphonate (1)[1] is a highly polar, wate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Sodium 2-hydroxyindan-5-sulphonate (1)[1] is a highly polar, water-soluble aromatic sulfonate utilized as a critical intermediate in the synthesis of functionalized indane derivatives and complex pharmaceutical active ingredients (2)[2].

Because of its extreme hydrophilicity, traditional aqueous-organic biphasic extraction is highly ineffective for its isolation. Instead, this guide outlines a validated "desalting and solvent-exchange" methodology. By leveraging differential solubility profiles between organic sulfonates and inorganic sulfates, this protocol ensures >98% purity of the final isolated salt.

Mechanistic Background & Process Causality

As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen rather than simply following a recipe. The synthesis and isolation of this compound are governed by strict electronic and thermodynamic rules:

  • Regioselective Sulfonation: The synthesis is initiated by the electrophilic aromatic sulfonation of 2-indanol. The fused cyclopentane ring acts as an activating, ortho/para-directing group. Due to severe steric hindrance at the 4-position (ortho to the aliphatic ring junction), the electrophilic attack by the sulfonating agent is directed almost exclusively to the 5-position (3)[3].

  • Thermal Causality in Synthesis: The reaction must be strictly maintained below 40°C. Sulfuric acid is a strong oxidant at elevated temperatures; exceeding thermal limits risks the oxidation of the secondary alcohol at the 2-position into a ketone (2-indanone) or promotes uncontrolled polysulfonation.

  • Isolation Rationale (The Desalting Challenge): Following neutralization with sodium hydroxide, the reaction matrix contains the target sodium 2-hydroxyindan-5-sulphonate alongside a massive stoichiometric excess of sodium sulfate ( Na2​SO4​ ). Both are highly soluble in water. The isolation relies on their differential solubility in hot aliphatic alcohols. Inorganic sodium sulfate is virtually insoluble in hot ethanol, whereas the organic sodium sulfonate exhibits moderate solubility due to the lipophilic character of its indane core.

Process Workflow

The following diagram maps the logical progression from raw material to the isolated, high-purity product, emphasizing the critical desalting phase.

Workflow N1 2-Indanol (Starting Material) N2 Electrophilic Sulfonation (H2SO4 / SO3, <40°C) N1->N2 Addition of Sulfonating Agent N3 2-Hydroxyindan-5-sulfonic acid (Intermediate) N2->N3 Regioselective para-substitution N4 Neutralization (NaOH, pH 7.5-8.0) N3->N4 Quenching & pH Adjustment N5 Aqueous Salt Mixture (Product + Na2SO4) N4->N5 Salt Formation N6 Evaporation & Desalting (Hot Ethanol Extraction) N5->N6 Water Removal & Selective Dissolution N7 Crystallization (Cooling + Anti-solvent) N6->N7 Filtration of Na2SO4 N8 Sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8) N7->N8 Final Isolation

Caption: Workflow for the synthesis and isolation of Sodium 2-hydroxyindan-5-sulphonate, highlighting the critical desalting step.

Step-by-Step Experimental Protocols

Phase 1: Sulfonation of 2-Indanol
  • Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and a pressure-equalizing addition funnel.

  • Reagent Loading: Add 50.0 g (0.37 mol) of 2-indanol to the flask.

  • Sulfonation: Slowly add 110 g of concentrated sulfuric acid (98%) dropwise over 60 minutes.

    • Causality: The electrophilic addition is highly exothermic. Use an ice-water bath to maintain the internal temperature strictly between 30°C and 40°C. This prevents the oxidative degradation of the hydroxyl group.

  • Maturation: Stir the dark viscous mixture for an additional 2 hours at 35°C.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1) until the 2-indanol starting material spot completely disappears.

Phase 2: Quenching and Neutralization
  • Quenching: Carefully pour the acidic mixture over 300 g of crushed ice with vigorous mechanical stirring.

    • Causality: Immediate ice quenching dissipates the heat of dilution, preventing a massive exotherm that would cause product decomposition.

  • Neutralization: Slowly add a 50% (w/w) aqueous sodium hydroxide ( NaOH ) solution until the pH stabilizes between 7.5 and 8.0.

    • Causality: Exact pH control is critical. A pH < 7 leaves free sulfonic acid (which will not precipitate or extract properly in later steps), while pH > 8.5 risks unwanted side reactions.

Phase 3: Extraction and Isolation (Desalting)
  • Water Removal: Transfer the neutralized aqueous solution to a rotary evaporator. Concentrate to complete dryness under reduced pressure (60°C, <50 mbar). The result is a solid cake containing the target product and inorganic Na2​SO4​ .

  • Hot Extraction: Suspend the solid cake in 400 mL of absolute ethanol. Heat the suspension to reflux (78°C) for 1 hour with vigorous stirring.

    • Causality: Sodium 2-hydroxyindan-5-sulphonate dissolves in boiling ethanol, whereas inorganic sodium sulfate remains completely insoluble.

  • Hot Filtration: Filter the boiling suspension rapidly through a pre-heated Büchner funnel to remove the inorganic salts. Wash the filter cake with 50 mL of hot ethanol to ensure complete product recovery.

  • Crystallization: Concentrate the combined ethanol filtrate to approximately 150 mL. Allow it to cool slowly to room temperature, then place it in an ice bath (0-5°C) for 4 hours. To maximize yield, add 50 mL of methyl tert-butyl ether (MTBE) dropwise as an anti-solvent.

  • Final Isolation: Filter the precipitated white crystals, wash with cold MTBE, and dry in a vacuum oven at 50°C for 12 hours.

Analytical Validation & Data Presentation

To ensure the integrity of the isolation process, solubility parameters must be strictly adhered to. Table 1 summarizes the differential solubility profile that drives the solvent-exchange extraction methodology.

ComponentSolubility in Water (25°C)Solubility in Ethanol (78°C)Solubility in Ethanol (0°C)Role in Process
Sodium 2-hydroxyindan-5-sulphonate > 300 g/L~ 85 g/L< 5 g/LTarget Product
Sodium Sulfate ( Na2​SO4​ ) 281 g/LInsoluble (< 0.1 g/L)InsolubleInorganic Byproduct
2-Indanol < 5 g/L> 500 g/L> 100 g/LStarting Material

Table 1: Representative differential solubility profile driving the solvent-exchange isolation methodology.

References

  • ChemWhat. "2-hidroxiindan-5-sulfonato de sodio CAS#: 67851-69-8." ChemWhat Chemical Database. URL:[Link]

  • Wikipedia Contributors. "Indanol." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Senanayake, C. H., et al. "cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes." Chemical Reviews, American Chemical Society. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting sodium 2-hydroxyindan-5-sulphonate solubility issues in DMSO

Welcome to the Application Scientist Support Portal. This guide addresses the physicochemical barriers and practical solutions for troubleshooting the dissolution of sodium 2-hydroxyindan-5-sulphonate in Dimethyl Sulfoxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide addresses the physicochemical barriers and practical solutions for troubleshooting the dissolution of sodium 2-hydroxyindan-5-sulphonate in Dimethyl Sulfoxide (DMSO).

Mechanistic Insight: The Solvation Barrier

Why does sodium 2-hydroxyindan-5-sulphonate resist dissolution in 100% DMSO? Sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8) is an organic salt bound by a strong ionic crystal lattice. While DMSO is a highly polar solvent (dielectric constant ~47), it is strictly aprotic. It lacks the hydrogen-bond donating capacity necessary to effectively solvate the hard sodium cation ( Na+ ) and the dense electron cloud of the sulfonate anion [3]. Because the solvation energy provided by pure DMSO cannot overcome the crystal lattice enthalpy, the salt often remains undissolved or forms a cloudy micro-suspension[4]. Introducing thermal kinetic energy or a protic co-solvent disrupts this lattice, enabling complete molecular solvation [1].

Diagnostic Troubleshooting Workflow

Use the following decision matrix to determine the optimal dissolution strategy based on your assay's tolerance for water and heat.

TroubleshootingWorkflow Start Weigh Sodium 2-hydroxyindan- 5-sulphonate AddDMSO Add 100% Anhydrous DMSO Start->AddDMSO Check1 Soluble? AddDMSO->Check1 HeatSon Heat (45°C) & Sonicate for 15 mins Check1->HeatSon No Success Proceed to Downstream Assay Check1->Success Yes Check2 Soluble? HeatSon->Check2 AddWater Add 5-10% v/v H2O (Protic Co-solvent) Check2->AddWater No Check2->Success Yes Check3 Soluble? AddWater->Check3 IonEx Ion Exchange: Convert to Free Acid Check3->IonEx No Check3->Success Yes IonEx->Success Ready

Workflow for troubleshooting sodium sulfonate solubility in DMSO.

Self-Validating Experimental Protocols

Protocol A: Thermokinetic & Co-Solvent Dissolution

Best for: In vitro assays where a low percentage of water is permissible. Causality: Heating increases the kinetic energy of the solvent molecules, while adding water provides the protic environment needed to satisfy the coordination sphere of the Na+ ion, breaking the lattice.

  • Aliquot: Weigh the required mass of sodium 2-hydroxyindan-5-sulphonate into a sterile glass vial.

  • Primary Solvation: Add 100% anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Thermokinetic Disruption: Seal the vial and place it in a water bath at 45°C for 10 minutes, followed by bath sonication for 5 minutes [2].

  • Co-Solvent Addition (If needed): If the solution remains turbid, add HPLC-grade H2​O dropwise, up to a maximum of 10% v/v, vortexing vigorously between drops.

  • Self-Validation Step: Shine a standard red laser pointer (650 nm) horizontally through the vial. The absence of a visible beam path (Tyndall effect) confirms that the salt is completely dissolved at the molecular level, rather than just suspended as micro-particulates.

Protocol B: Free-Acid Conversion via Ion Exchange

Best for: High-throughput screening (HTS) requiring 100% organic solvent. Causality: Removing the sodium cation and replacing it with a proton converts the salt into a free sulfonic acid. The free acid lacks the rigid ionic lattice, making it highly soluble in pure aprotic solvents [5].

  • Aqueous Dissolution: Dissolve the sodium salt in a minimum volume of deionized water.

  • Resin Preparation: Wash a strong acid cation exchange resin (e.g., Dowex Marathon C in H+ form) with water until the eluate is neutral.

  • Ion Exchange: Pass the aqueous sodium sulfonate solution through the resin bed. Collect the acidic eluate (which now contains 2-hydroxyindan-5-sulfonic acid).

  • Lyophilization: Freeze-dry the eluate overnight to yield the pure free acid powder.

  • Organic Solvation: Dissolve the resulting powder in 100% anhydrous DMSO.

  • Self-Validation Step: Measure the pH of a 1:10 aqueous dilution of the final DMSO stock. A highly acidic pH (< 3.0) confirms successful conversion to the free acid form.

Quantitative Solubility Matrix

The following table summarizes the expected solubility outcomes based on solvent composition and thermal conditions.

Solvent SystemTemperature (°C)Sonication Time (min)Apparent Solubility (mg/mL)Application Suitability
100% Anhydrous DMSO250< 1.0Inadequate
100% Anhydrous DMSO4515~ 2.5Marginal / Low-dose assays
90% DMSO / 10% H2​O 255> 20.0In vitro cell culture
Free Acid in 100% DMSO250> 50.0High-Throughput Screening

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I dilute the DMSO stock into cell culture media? A: This is a classic "solvent crash." When the DMSO stock is introduced to aqueous media, the local concentration of the compound temporarily exceeds its aqueous solubility limit before the DMSO can fully diffuse [4]. To prevent this, ensure the culture media is pre-warmed to 37°C and maintain rapid, continuous vortexing of the media while adding the DMSO stock dropwise.

Q: Is heating DMSO to 45°C safe for the stability of my compound? A: Yes. DMSO is thermally stable well beyond 45°C, and most organic sulfonates do not undergo thermal degradation at this temperature [2]. However, prolonged heating should be avoided to prevent solvent evaporation or oxidation. Always cool the solution back to room temperature before using it in biological assays.

Q: Can I use a different salt form to bypass the water requirement entirely? A: Absolutely. If your downstream application permits, converting the sodium salt to a lipophilic organic salt (such as a triethylammonium or tetrabutylammonium salt) drastically reduces the crystal lattice energy. These bulky organic counterions are easily solvated by DMSO, resulting in near-instantaneous dissolution without the need for co-solvents [1].

References

  • Salt formation to improve drug solubility. US Patent and Trademark Office / AAPS Press. Available at: [Link]

  • DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available at:[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at:[Link]

  • US8349993B2 - Sulfonated poly(arylenes) as hydrolytically and thermo-oxidatively stable polymers.Google Patents.
Optimization

Technical Support Center: Handling and Preventing Oxidative Degradation of Sodium 2-Hydroxyindan-5-Sulphonate

Welcome to the Technical Support Center for Sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8). As a highly functionalized indane derivative, this compound is a critical intermediate in drug development and chemical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8). As a highly functionalized indane derivative, this compound is a critical intermediate in drug development and chemical synthesis. However, its unique structural features make it highly susceptible to specific pathways of oxidative degradation.

This guide is designed for researchers, scientists, and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your experiments.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The aryl sulfonate moiety is fully oxidized and inherently stable. The instability lies entirely within the indanol ring , which presents two distinct oxidative targets:

  • Secondary Alcohol Oxidation (C2 Position): The hydroxyl group at the C2 position is prone to oxidation, converting the secondary alcohol into a ketone (2-indanone-5-sulphonate). Mechanistically, this proceeds via the coordination of the alcohol to an oxidant (often trace transition metals in laboratory settings), followed by an E2-like deprotonation of the adjacent C-H bond. This results in the formation of a new C=O pi bond and the elimination of a transient leaving group[1]. Because ketones lack an alpha-hydrogen on the carbonyl carbon, oxidation strictly stops at this stage without further degradation[2].

  • Benzylic Autoxidation (C1/C3 Positions): The sp3-hybridized benzylic carbons adjacent to the aromatic ring are highly reactive. In the presence of ambient light and dissolved molecular oxygen, these positions undergo radical-mediated hydrogen abstraction. The resulting benzylic radicals are rapidly trapped by O2 to form unstable benzylic hydroperoxides[3]. These hydroperoxides subsequently decompose into complex, highly colored cleavage products.

Mechanism API Sodium 2-hydroxyindan-5-sulphonate BenzOx Benzylic Autoxidation (C1/C3) API->BenzOx O2, Light AlcOx Alcohol Oxidation (C2) API->AlcOx Trace Metals Hydroperox Benzylic Hydroperoxide BenzOx->Hydroperox Radical Abstraction Ketone 2-Indanone-5-sulphonate AlcOx->Ketone E2-like Elimination Degradants Colored Byproducts Hydroperox->Degradants Decomposition

Fig 1: Mechanistic pathways of oxidative degradation in sodium 2-hydroxyindan-5-sulphonate.

Troubleshooting Guides & FAQs

Troubleshooting Start Detect Degradation Type Identify Degradation Type Start->Type Color Yellow/Brown Discoloration Type->Color Benzylic Radicals Ketone Ketone Peak (M-2 mass) Type->Ketone C2 Oxidation Action1 Purge Solvents (Argon) & Store Dark Color->Action1 Action2 Add EDTA & Use Metal-Free Reagents Ketone->Action2

Fig 2: Troubleshooting workflow for identifying and resolving specific degradation modes.

Q1: My aqueous stock solutions turn yellow/brown after a few days on the bench. What is happening? A: This is a classic symptom of benzylic autoxidation . Ambient light and dissolved oxygen initiate radical formation at the C1 and C3 benzylic positions. The resulting hydroperoxides decompose into conjugated polymeric or cleavage byproducts, which absorb visible light and appear yellow or brown. Actionable Fix: Degas all solvents to remove molecular oxygen (the radical trapping agent) and store solutions in amber glass vials to prevent photo-initiation.

Q2: During LC-MS analysis of my formulation, I observe a major impurity peak with an [M-2] mass. How do I prevent this? A: An [M-2] mass indicates the loss of two protons (H2), which corresponds to the oxidation of the C2 secondary alcohol to 2-indanone-5-sulphonate[2]. This is rarely caused by oxygen alone; it is almost always catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in lower-grade solvents, buffer salts, or glassware, which act as electron acceptors for the E2-like elimination[1]. Actionable Fix: Add a chelating agent (e.g., 1 mM EDTA) to your aqueous buffers to sequester trace metals, and switch to LC-MS grade, metal-free solvents.

Q3: Can the sulfonate group oxidize further under standard laboratory conditions? A: No. The aryl sulfonate moiety is in its highest stable oxidation state and is highly recalcitrant to further oxidation under standard benchtop conditions. Your stabilization efforts should be entirely focused on protecting the indanol ring.

Quantitative Degradation Data

The following table summarizes the causal relationship between environmental factors and the specific degradation pathways of Sodium 2-hydroxyindan-5-sulphonate.

Table 1: Degradation Profile of Sodium 2-Hydroxyindan-5-Sulphonate (10 mg/mL in H₂O) over 14 Days at 25°C

Environmental ConditionDissolved O₂Trace Metals AddedPurity (Day 0)Purity (Day 14)Primary Degradant Identified
Ambient Air / Clear Vial High (~8 ppm)None99.8%88.4%Cleavage Products (Colored)
Ambient Air / Clear Vial High (~8 ppm)10 ppm Cu²⁺99.8%72.1%2-Indanone-5-sulphonate
Argon Purged / Amber Vial < 0.1 ppmNone99.8%99.5%None (Stable)
Argon Purged + 1mM EDTA < 0.1 ppm10 ppm Cu²⁺99.8%99.3%None (Stable)

Data Interpretation: Oxygen and light exclusively drive the formation of colored cleavage products (benzylic autoxidation), while the introduction of trace metals drastically accelerates ketone formation (C2 oxidation). Combining Argon purging with EDTA chelation provides near-total protection.

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, do not blindly trust that your storage conditions are adequate. Use the following self-validating protocol to prepare and verify oxidation-resistant stock solutions.

Protocol: Preparation of Oxidation-Resistant Aqueous Stocks

Causality: Removing dissolved O₂ halts the radical propagation required for benzylic hydroperoxide formation[3]. EDTA sequesters trace transition metals that act as electron acceptors for the E2-like oxidation of the secondary alcohol[1].

Step-by-Step Methodology:

  • Solvent Degassing: Vigorously boil HPLC-grade water for 10 minutes. Immediately transfer to a sealed flask and cool to room temperature under a continuous, gentle stream of Argon gas to displace dissolved oxygen.

  • Chelation: Add 1.0 mM EDTA disodium salt to the degassed water. Stir under Argon until fully dissolved.

  • API Dissolution: Add Sodium 2-hydroxyindan-5-sulphonate to reach your desired concentration (e.g., 10 mg/mL). Maintain an Argon blanket over the headspace during dissolution.

  • Filtration & Storage: Filter the solution through a 0.22 µm PES syringe filter directly into an argon-flushed amber glass vial. Seal immediately with a PTFE-lined septum cap.

The Self-Validation System: To prove that your laboratory environment and reagents are successfully mitigating degradation, you must run a parallel control:

  • Test Sample: 1 mL of the stock solution prepared using the protocol above.

  • Control Sample: 1 mL of API dissolved in standard, un-degassed DI water (no EDTA) in a clear glass vial.

  • Validation Execution: Expose both vials to ambient laboratory light at room temperature for 72 hours. Analyze both via LC-MS (UV at 254 nm).

  • Expected Result: The Control Sample will exhibit a distinct peak at [M-2]⁻ (ketone formation) and a broad baseline elevation (polymeric colored products). The Test Sample must show <0.1% degradation. If the Test Sample degrades, your Argon source may be contaminated, or your glassware requires acid-washing to remove heavy metal scaling.

References

  • 2 - Jack Westin. 2. - Royal Society of Chemistry (RSC).

  • 1 - Master Organic Chemistry. 4.3 - NSF Public Access Repository (NSF PAR).

Sources

Troubleshooting

Process Chemistry Support Center: Troubleshooting Sodium 2-Hydroxyindan-5-Sulphonate Workflows

Welcome to the Process Chemistry Support Center. As drug development increasingly relies on functionalized indane scaffolds, the efficient scale-up and synthesis of sodium 2-hydroxyindan-5-sulphonate (CAS 67851-69-8)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As drug development increasingly relies on functionalized indane scaffolds, the efficient scale-up and synthesis of sodium 2-hydroxyindan-5-sulphonate (CAS 67851-69-8)[1] has become a critical bottleneck. The primary challenge in sulfonating 2-indanol lies in managing the competing reactivity of the secondary hydroxyl group (which is prone to O-sulfation or oxidation) against the aromatic ring (which undergoes C-sulfonation and potential over-sulfonation).

As a Senior Application Scientist, I have compiled this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your yield, ensure scientific integrity, and eliminate costly side products.

Part 1: Mechanistic Overview & Reaction Pathway

To effectively troubleshoot, we must first understand the causality of the side reactions. The sulfonation of 2-indanol is a delicate balance between kinetic and thermodynamic control.

G SM 2-Indanol (Starting Material) OSulf 2-Indanyl Sulfate (Kinetic O-Sulfation) SM->OSulf SO3/H2SO4 (Fast, < 20°C) Oxid 2-Indanone (Oxidation Byproduct) SM->Oxid Excess Oxidant/Heat TargetAcid 2-Hydroxyindan-5-sulfonic acid (Thermodynamic Product) SM->TargetAcid Direct C-Sulfonation (Slower) OSulf->TargetAcid Thermal Rearrangement (40-50°C) TargetSalt Sodium 2-hydroxyindan-5-sulphonate (Final Product) TargetAcid->TargetSalt NaOH Neutralization (< 20°C) DiSulf Disulfonated Byproducts (Over-reaction) TargetAcid->DiSulf Excess SO3 / Prolonged Heat

Reaction pathway for 2-indanol sulfonation highlighting kinetic vs. thermodynamic products.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a massive loss of yield to a highly polar, unstable intermediate early in the reaction? A1: You are observing kinetic O-sulfation. When 2-indanol is exposed to sulfonating agents, the formation of a carbon-oxygen-sulfur bond (an alcohol sulfate) is kinetically much faster than electrophilic aromatic substitution on the ring[2]. Unlike aromatic sulfonates, these sulfate esters are hydrolytically unstable and will degrade if not handled correctly[2]. Causality & Solution: Implement a temperature-ramping protocol. Hold the reaction at 0–5 °C during the addition of the sulfonating agent to control the initial exotherm, then gently heat to 40–50 °C. This thermal energy drives the thermodynamic rearrangement from the kinetic O-sulfate to the stable C-sulfonate (2-hydroxyindan-5-sulfonic acid).

Q2: My LC-MS shows a significant +80 Da mass addition over the target product. How do I prevent this? A2: A +80 Da mass indicates the addition of a second sulfonate group (SO₃), leading to polysulfonation (e.g., 2-hydroxyindan-4,6-disulfonate). While the first sulfonate group is strongly electron-withdrawing and deactivates the ring[3], the alkyl backbone of the indane ring still provides enough electron density to allow a second electrophilic attack if conditions are too harsh[4]. Causality & Solution: Strictly limit your sulfonating agent to 1.05–1.10 equivalents. If using oleum (fuming sulfuric acid), switch to a more controlled reagent like chlorosulfuric acid (ClSO₃H), which acts as a rapid, stoichiometric reactant[2].

Q3: How do I minimize the formation of the 2-indanone oxidation byproduct? A3: Oxidation of the secondary alcohol to a ketone is a classic side reaction when using concentrated sulfuric acid or oleum at elevated temperatures. Causality & Solution: Avoid pushing the reaction temperature above 60 °C. If the reaction stalls due to the generation of water, do not increase the temperature. Instead, use a chemical dehydrating agent. Adding thionyl chloride (SOCl₂) reacts with the water byproduct (forming SO₂ and HCl), effectively driving the sulfonation equilibrium forward without requiring excess heat or massive excesses of sulfuric acid[3][5].

Q4: During neutralization with NaOH, my product degrades or forms a sticky tar. What is going wrong? A4: Aromatic sulfonation is a reversible process; desulfonation is the primary mode of action in dilute, hot aqueous acids[3]. If you quench the highly acidic reaction mixture directly with aqueous NaOH without cooling, the localized heat of neutralization causes the temperature to spike, leading to rapid desulfonation or polymerization of the indane system. Causality & Solution: Quench the reaction mixture over crushed ice before neutralization. Slowly add pre-chilled NaOH while maintaining the internal temperature strictly below 20 °C.

Part 3: Quantitative Data & Experimental Protocols

Data Presentation: Comparison of Sulfonation Conditions

The table below summarizes how different reagent choices and thermal profiles impact the distribution of the target product versus common side products.

Sulfonating AgentTemperature ProfileEquivalentsTarget Yield (%)O-Sulfate (%)Oxidation (%)Disulfonate (%)
98% H₂SO₄60 °C (Isothermal)3.04252815
Oleum (20% SO₃)40 °C (Isothermal)1.555<11225
ClSO₃H 0 °C → 45 °C 1.05 88 2 4 3
H₂SO₄ + SOCl₂20 °C → 40 °C1.185<154
Self-Validating Experimental Protocol: Optimized Synthesis using Chlorosulfuric Acid

This protocol utilizes chlorosulfuric acid (ClSO₃H) to minimize oxidation and water generation. It provides a self-validating system where the cessation of HCl gas evolution serves as an in-process control (IPC) for reaction completion[2].

Step 1: Preparation and Kinetic Control

  • Charge a dry, nitrogen-flushed reactor with 2-indanol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Cool the reactor to 0 °C using an ice/brine bath.

  • Dropwise add chlorosulfuric acid (1.05 eq) over 1 hour. Scientific Rationale: Slow addition at 0 °C prevents the oxidative cleavage of the alcohol and safely controls the highly exothermic kinetic O-sulfation step.

Step 2: Thermodynamic Rearrangement 4. Once the addition is complete, remove the cooling bath and gradually warm the reactor to 40 °C. 5. Maintain at 40 °C for 3 hours. In-Process Validation: Monitor the evolution of HCl gas. The reaction is complete when gas evolution ceases[2]. Confirm the disappearance of the O-sulfate intermediate via LC-MS.

Step 3: Quenching and Neutralization 6. Cool the mixture back to 0 °C. 7. Slowly pour the reaction mixture over crushed ice (equal to 3x the reaction volume) with vigorous stirring. 8. Titrate the aqueous phase with 20% w/v NaOH until the pH stabilizes at 7.0–7.5. Scientific Rationale: Neutralizing at low temperatures prevents acid-catalyzed desulfonation, which is triggered by hot aqueous acidic environments[3].

Step 4: Isolation 9. Separate the layers and discard the organic (DCM) layer, which contains unreacted starting material and non-polar oxidation products (e.g., 2-indanone). 10. Concentrate the aqueous layer under reduced pressure (maximum bath temperature 45 °C) until the crystallization of sodium 2-hydroxyindan-5-sulphonate begins. 11. Cool to 4 °C, filter the white crystals, and wash with ice-cold ethanol to remove residual inorganic salts.

Part 4: References

  • sodium 2-hydroxyindan-5-sulphonate — Chemical Substance Information NextSDS [Link]

  • Sulfonation and Sulfation Processes Chemithon [Link]

  • Aromatic sulfonation Wikipedia[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Master Organic Chemistry[Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride NJIT Digital Commons [Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of Sodium 2-Hydroxyindan-5-Sulphonate

As a Senior Application Scientist, I frequently encounter formulation failures and assay inaccuracies stemming from a fundamental misunderstanding of powder-water interactions. Sodium 2-hydroxyindan-5-sulphonate (CAS: 67...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter formulation failures and assay inaccuracies stemming from a fundamental misunderstanding of powder-water interactions. Sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8) is a highly specialized organic salt. Because it contains both a strongly polar sulfonate group and a hydrogen-bonding hydroxyl group attached to an indane ring, it exhibits profound hygroscopicity.

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic causality behind moisture sorption, you can implement self-validating workflows that ensure assay precision, prevent powder caking, and maintain the chemical integrity of your batches.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why is sodium 2-hydroxyindan-5-sulphonate so prone to rapid moisture uptake?

The Causality: The hygroscopicity of this compound is driven by its molecular architecture. The sodium counter-ion possesses a high hydration energy, acting as the primary thermodynamic driver for water vapor coordination. Furthermore, the sulfonate ( −SO3−​ ) and hydroxyl ( −OH ) functional groups serve as potent hydrogen-bond acceptors and donors. As demonstrated in studies of similar sodium sulfonate powders, the inorganic sodium ion exerts the strongest influence on the hygroscopic behavior of the salt, drawing moisture from the atmosphere until thermodynamic equilibrium is reached[1].

Q2: My powder has formed hard clumps (caking) inside the container. What causes this, and can the batch be saved?

The Causality: Caking is the physical manifestation of capillary condensation and subsequent deliquescence. When the ambient relative humidity (RH) exceeds the powder's Critical Relative Humidity (CRH), water molecules adsorb onto the particle surfaces, forming microscopic liquid bridges. Minor temperature fluctuations then cause partial dissolution and recrystallization of the salt at these contact points, permanently fusing the particles into a solid mass[2]. The Solution: Do not forcefully crush the caked powder, as this generates localized heat and shear stress that can induce degradation. Instead, gently mill the material in a low-humidity environment (RH < 20%) and subject it to vacuum drying (see Protocol 3). You must re-verify the chemical purity via HPLC and re-establish the water content via Karl Fischer (KF) titration before use.

Q3: How does moisture absorption affect my analytical weighing and downstream formulation?

The Causality: Water acts as a "silent diluent." If your bulk powder absorbs 5% of its weight in atmospheric moisture, weighing 100.0 mg of the powder only delivers 95.0 mg of the active sodium 2-hydroxyindan-5-sulphonate. This directly leads to sub-potent formulations, skewed stoichiometric ratios in synthesis, and out-of-specification (OOS) assay results[3]. The Solution: Never assume the powder is perfectly anhydrous. Implement a self-validating system: always determine the exact water content immediately prior to weighing, and apply a mathematical moisture-correction factor to your target weight.

Part 2: Quantitative Data & Handling Strategies

To standardize handling, we categorize the hygroscopic behavior based on mass gain. The following table synthesizes the European Pharmacopoeia (Ph. Eur.) criteria with specific handling strategies for sodium sulfonate derivatives.

Table 1: Hygroscopicity Classification & Handling Matrix
ClassificationMass Gain at 80% RHPhysical State ImpactRequired Handling Strategy
Non-hygroscopic <0.2% Free-flowing powderStandard ambient weighing.
Slightly hygroscopic 0.2%−2.0% Minor surface clumpingWeigh rapidly; store with desiccants.
Hygroscopic 2.0%−15.0% Significant caking(Target State of this Compound) Handle in RH < 30%; KF correction mandatory.
Very hygroscopic >15.0% Deliquescence (liquefaction)Handle strictly in a Glovebox (RH < 10%).

Part 3: Visualizing the Moisture Management Workflow

The following diagram illustrates the divergent pathways of sodium 2-hydroxyindan-5-sulphonate when exposed to uncontrolled versus controlled environments.

MoisturePathway cluster_ambient Uncontrolled Environment cluster_controlled Controlled Environment A Sodium 2-hydroxyindan-5-sulphonate (Anhydrous Powder) B Exposure to Ambient RH (> Critical RH) A->B F Handling in Glovebox (RH < 20%) A->F C Surface Moisture Adsorption & Capillary Condensation B->C D Deliquescence & Caking C->D E Assay Inaccuracy & Degradation Risk C->E G Moisture-Corrected Weighing (via KF Titration) F->G H Accurate Dosing & Stable Formulation G->H

Fig 1: Mechanistic workflow of moisture-induced degradation vs. controlled handling pathways.

Part 4: Self-Validating Experimental Protocols

By coupling Dynamic Vapor Sorption (which defines the safe environmental limits) with Karl Fischer titration (which quantifies actual water content at the time of use), you create a closed-loop, self-validating system that guarantees precision regardless of seasonal humidity fluctuations.

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To empirically determine the Critical Relative Humidity (CRH) of your specific batch.

  • Baseline Establishment: Load 10–20 mg of the powder into the DVS quartz sample pan. Equilibrate the sample at 0% RH using a dry nitrogen stream at 25°C. Causality: This establishes a true anhydrous baseline so that all subsequent mass gain is accurately attributed to water vapor sorption.

  • Isotherm Programming: Program a step-wise humidity method, increasing the RH from 0% to 90% in 10% increments.

  • Equilibrium Criteria: Hold at each RH step until the rate of change in mass ( dm/dt ) is <0.002% per minute.

  • Data Analysis: Plot the sorption isotherm (Mass Gain % vs. RH %). Identify the RH at which a sharp inflection point occurs; this is your CRH. All future handling must occur at least 15% below this CRH value.

Protocol 2: Karl Fischer (KF) Titration & Moisture Correction

Purpose: To calculate the exact active mass of the compound prior to formulation.

  • Calibration: Calibrate the volumetric KF titrator using a certified 1% water standard to ensure reagent viability.

  • Sample Transfer: Rapidly transfer approximately 50 mg of sodium 2-hydroxyindan-5-sulphonate into the titration vessel. Crucial Step: Perform this transfer inside a glovebag or as swiftly as possible to minimize atmospheric moisture scavenging.

  • Titration: Titrate with a methanol-based Hydranal reagent until the electrometric endpoint is reached. Record the water content percentage ( W% ).

  • Correction Calculation: Apply the following formula to determine the actual mass of powder you need to weigh to achieve your target active dose:

    Corrected Weighing Mass=1−(W%/100)Target Active Mass​
Protocol 3: Vacuum Drying Recovery for Caked Batches

Purpose: To safely remove absorbed moisture without inducing thermal degradation.

  • Preparation: Transfer the caked material into a vacuum-safe crystallizing dish. Spread it as thinly as possible to maximize surface area.

  • Drying Parameters: Place the dish in a vacuum oven. Apply a deep vacuum ( <50 mbar) at a mild temperature of 40°C–45°C for 12 to 24 hours. Causality: Using a deep vacuum lowers the boiling point of water, allowing for efficient moisture removal without subjecting the organic indane ring and sulfonate group to high thermal stress.

  • Validation: Break the vacuum with dry nitrogen (not ambient air). Immediately sample the powder for KF titration (Protocol 2) and HPLC assay to confirm that the water content is <0.5% and no thermal degradation has occurred.

References

  • Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. ResearchGate.[Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.[Link]

Sources

Troubleshooting

extending the shelf life of sodium 2-hydroxyindan-5-sulphonate solutions

Welcome to the technical support center for sodium 2-hydroxyindan-5-sulphonate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of your exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for sodium 2-hydroxyindan-5-sulphonate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of your experimental solutions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling and storing this compound. Our guidance is grounded in established principles of chemical stability and authoritative regulatory standards to support the integrity of your research.

I. Quick Reference: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the shelf life and handling of sodium 2-hydroxyindan-5-sulphonate solutions.

1. What is the expected shelf life of a freshly prepared aqueous solution of sodium 2-hydroxyindan-5-sulphonate?

The shelf life of an aqueous solution is highly dependent on storage conditions. While sulfonates are generally stable in water, the 2-hydroxyindan moiety introduces a potential for slow degradation over time[1]. For critical applications, it is recommended to use freshly prepared solutions. For less sensitive applications, a solution stored protected from light at 2-8°C may be viable for several weeks. However, we strongly advise performing in-house stability assessments for your specific application and storage conditions.

2. What are the visible signs of degradation in my solution?

The primary visible indicator of degradation is a change in color, typically a yellowing or browning of the solution. This is often indicative of oxidation of the hydroxyl group on the indan ring system. At higher concentrations or after significant degradation, you may also observe the formation of a precipitate.

3. How should I store my stock solutions to maximize their shelf life?

To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. Avoid freezing, as this can cause the compound to precipitate out of solution.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Photolytic degradation is a common pathway for many organic molecules[2].

  • Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

4. Can I autoclave my sodium 2-hydroxyindan-5-sulphonate solution to sterilize it?

Autoclaving (thermal sterilization) is not recommended. The high temperatures can accelerate hydrolytic and oxidative degradation pathways[3]. For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.

5. What is the impact of pH on the stability of the solution?

While aryl sulfonates are generally stable across a range of pH values, extreme acidic or basic conditions should be avoided. The stability of the 2-hydroxyindan group may be compromised at very low or high pH. For optimal stability, it is recommended to prepare solutions in a buffered system, ideally between pH 6 and 8.

II. Troubleshooting Guide: Diagnosing and Resolving Solution Instability

This guide provides a structured approach to identifying and mitigating common issues encountered with sodium 2-hydroxyindan-5-sulphonate solutions.

Issue 1: Solution Discoloration (Yellowing/Browning)
  • Potential Cause: The most probable cause of discoloration is the oxidation of the secondary alcohol (hydroxyl group) on the indan ring to a ketone. This creates a conjugated system that can absorb visible light, leading to a colored appearance. This process can be accelerated by exposure to light, elevated temperatures, and the presence of dissolved oxygen or trace metal ions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution has been consistently stored at 2-8°C and protected from light.

    • Inert Atmosphere: If discoloration is a recurring issue, prepare fresh solutions and purge the storage vial with an inert gas (nitrogen or argon) before sealing.

    • Use High-Purity Solvent: Prepare solutions using high-purity, degassed water (e.g., HPLC-grade, deionized water that has been sparged with nitrogen) to minimize dissolved oxygen and metal ion contaminants.

    • Consider Antioxidants: For applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant, such as EDTA to chelate metal ions, may be considered. However, this must be validated for your specific experimental setup.

Issue 2: Precipitate Formation
  • Potential Cause:

    • Low Temperature Storage: If the solution has been stored at the lower end of the recommended temperature range or accidentally frozen, the solubility limit may have been exceeded, causing the compound to precipitate.

    • Degradation: The degradation products may be less soluble than the parent compound, leading to precipitation over time.

    • pH Shift: A significant change in the pH of an unbuffered solution could affect the solubility of the compound or its degradants.

  • Troubleshooting Steps:

    • Gently Warm the Solution: If precipitation is suspected to be due to low temperature, gently warm the solution to room temperature with mild agitation to see if the precipitate redissolves.

    • Verify Concentration: Ensure the prepared concentration does not exceed the solubility limit of the compound in your chosen solvent and at your storage temperature.

    • Buffer the Solution: For future preparations, use a suitable buffer system (e.g., phosphate-buffered saline for biological applications) to maintain a stable pH.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by HPLC, MS) to determine if it is the parent compound or a degradation product.

Issue 3: Inconsistent Experimental Results or Loss of Activity
  • Potential Cause: This is a critical issue that often points to chemical degradation of the sodium 2-hydroxyindan-5-sulphonate, leading to a lower effective concentration of the active compound. The oxidative and other degradation pathways can alter the chemical structure, rendering it inactive in your assay.

  • Troubleshooting Steps:

    • Prepare a Fresh Solution: The most immediate step is to prepare a fresh solution from the solid material and repeat the experiment. If this resolves the issue, the previous solution had likely degraded.

    • Perform a Stability-Indicating Assay: To proactively manage this, it is highly recommended to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and concentration of your solutions over time. This will provide quantitative data on the stability of the compound under your specific storage conditions.

    • Conduct a Forced Degradation Study: To understand the potential degradation products and to ensure your analytical method can detect them, a forced degradation study is advised. This involves intentionally exposing the solution to harsh conditions (e.g., acid, base, peroxide, heat, light) to accelerate degradation[2][3].

III. Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability.

  • Materials:

    • Sodium 2-hydroxyindan-5-sulphonate solid

    • High-purity, deionized water (or a suitable buffer, e.g., 10 mM phosphate buffer, pH 7.4)

    • Amber glass vial with a screw cap and a PTFE-lined septum

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh the required amount of sodium 2-hydroxyindan-5-sulphonate solid in a clean, dry container.

    • Add the desired volume of high-purity water or buffer to dissolve the solid.

    • Gently agitate the solution until the solid is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.

    • (Optional but recommended for long-term storage) Sparge the solution with a gentle stream of nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen.

    • If sterility is required, filter the solution through a 0.22 µm syringe filter into the final amber glass vial.

    • Purge the headspace of the vial with nitrogen or argon before tightly sealing the cap.

    • Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions.

    • Store the vial at 2-8°C, protected from light.

Protocol 2: A Basic Stability Study Using HPLC

This protocol provides a framework for conducting a simple stability study to determine the shelf life of your solution under specific storage conditions. This is guided by the principles outlined in the ICH stability testing guidelines[4][5][6][7][8].

  • Objective: To quantify the degradation of sodium 2-hydroxyindan-5-sulphonate over time at various storage conditions.

  • Methodology:

    • Develop an HPLC Method: Establish an HPLC method capable of separating the parent compound from potential degradation products. A reverse-phase C18 column with a UV detector is a common starting point. The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

    • Prepare Solutions: Prepare a batch of the sodium 2-hydroxyindan-5-sulphonate solution as described in Protocol 1.

    • Aliquot and Store: Aliquot the solution into multiple amber vials. Store these vials under different conditions, for example:

      • Recommended: 2-8°C, protected from light.

      • Accelerated: 25°C / 60% Relative Humidity (RH), protected from light.

      • Stressed: 40°C / 75% Relative Humidity (RH), protected from light.

    • Time Points: Establish a schedule for analysis. For example:

      • Time 0 (initial analysis)

      • Week 1, Week 2, Week 4

      • Month 2, Month 3, Month 6

    • Analysis: At each time point, remove a vial from each storage condition. Allow it to come to room temperature and analyze by HPLC. Record the peak area of the parent compound and any new peaks that appear (degradation products).

    • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial (Time 0) measurement. A common acceptance criterion for stability is retaining at least 90% of the initial concentration.

IV. Visualizations

Potential Degradation Pathway

The primary anticipated degradation pathway for sodium 2-hydroxyindan-5-sulphonate in an aqueous solution is the oxidation of the secondary alcohol to a ketone.

G A Sodium 2-hydroxyindan-5-sulphonate B Sodium 2-oxoindan-5-sulphonate (Degradation Product) A->B Oxidation (O₂, Light, Heat, Metal Ions) G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Solution aliquot Aliquot into Vials prep->aliquot cond1 2-8°C aliquot->cond1 Store cond2 25°C / 60% RH aliquot->cond2 Store cond3 40°C / 75% RH aliquot->cond3 Store hplc HPLC Analysis (Time 0, 1W, 2W, etc.) cond1->hplc Sample at Time Points cond2->hplc Sample at Time Points cond3->hplc Sample at Time Points data Data Evaluation (% Remaining) hplc->data

Caption: Workflow for a multi-condition stability study.

V. Data Summary

The following table provides a hypothetical summary of a 4-week stability study to illustrate how data might be presented. Actual results will vary.

Storage ConditionTime Point% Parent Compound RemainingObservations
2-8°C, Protected from Light Week 0100%Clear, colorless
Week 4>99%Clear, colorless
25°C, Protected from Light Week 0100%Clear, colorless
Week 4~95%Faintly yellow
40°C, Protected from Light Week 0100%Clear, colorless
Week 4~88%Noticeably yellow

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Guzman, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1332. [Link]

  • Wikipedia. (n.d.). Sulfonate. Retrieved from [Link]

  • Resasco, J., et al. (2020). Sulfonate Version of OHPAS Linker Has Two Distinct Pathways of Breakdown: Elimination Route Allows Para-Hydroxy-Protected Benzylsulfonate (PHP-BS) to Serve as an Alternative Self-Immolative Group. Bioconjugate Chemistry, 31(4), 1095-1100. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Aydin, S., et al. (2023). Indene, indane and naphthalene in a mixture with BTEX affect aerobic compound biodegradation kinetics and indigenous microbial community development. Environmental Science and Pollution Research, 30(12), 33635-33647. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Nemeth, T., et al. (2022). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics, 24(2), 895-901. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: Sodium 2-hydroxyindan-5-sulphonate vs. Sodium Indan-5-sulphonate

Abstract In the landscape of pharmacological research, the structural nuances of a molecule can profoundly dictate its biological efficacy and mechanism of action. This guide provides a comparative framework for evaluati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmacological research, the structural nuances of a molecule can profoundly dictate its biological efficacy and mechanism of action. This guide provides a comparative framework for evaluating two structurally related indane compounds: sodium 2-hydroxyindan-5-sulphonate and sodium indan-5-sulphonate. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this document synthesizes information on the bioactivity of the indane core and the influence of hydroxyl and sulphonate functional groups to propose a rigorous, data-driven approach for their evaluation. We will explore potential therapeutic applications based on related structures, outline detailed experimental protocols for a head-to-head comparison, and provide the rationale behind these proposed investigations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential functional differences imparted by subtle chemical modifications.

Introduction: The Indane Scaffold and the Significance of Functionalization

The indane ring system, a bicyclic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its rigid structure serves as a versatile template for the synthesis of a wide array of biologically active molecules. Derivatives of indane and the closely related 1-indanone have demonstrated a broad spectrum of activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties[1][2].

The two molecules of interest are:

  • Sodium Indan-5-sulphonate: An indane ring functionalized with a sodium sulphonate group at the 5-position.

  • Sodium 2-hydroxyindan-5-sulphonate: An indane ring with both a sodium sulphonate group at the 5-position and a hydroxyl group at the 2-position.

The key structural difference is the presence of a hydroxyl (-OH) group on the cyclopentane ring of the indane structure. This modification can have significant implications for the molecule's physicochemical properties and its interaction with biological targets. The hydroxyl group can introduce polarity, increase water solubility, and provide a hydrogen bond donor/acceptor site, which can be critical for receptor binding. The sulphonate group (-SO₃⁻Na⁺) is a strong acid salt, which significantly increases the water solubility of the parent molecule, a desirable property for drug formulation[3][4]. While sulfonamides (R-SO₂NH₂) are well-known for their broad range of biological activities, including antimicrobial and anticancer effects[5][6][7][8], the sulphonate group in these molecules primarily serves to enhance hydrophilicity.

This guide will proceed under the hypothesis that the addition of the hydroxyl group to the indane-sulphonate backbone will alter its biological efficacy. We will propose a series of experiments to test this hypothesis in the context of anti-inflammatory and cytotoxic activity, two areas where indane derivatives have shown promise[1][2].

Proposed Comparative Efficacy Studies: A Hypothetical Framework

Given the absence of direct comparative data, we propose a series of in vitro experiments designed to elucidate the differential efficacy of sodium 2-hydroxyindan-5-sulphonate and sodium indan-5-sulphonate. The following sections detail the experimental design, from initial cytotoxicity screening to more specific mechanistic assays.

General Experimental Workflow

The proposed workflow is designed to systematically evaluate and compare the two compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Mechanism of Action Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) LPS-stimulated Macrophages LPS-stimulated Macrophages Cytotoxicity Assay (e.g., MTT)->LPS-stimulated Macrophages Cell Line Selection Cell Line Selection Cell Line Selection->Cytotoxicity Assay (e.g., MTT) Nitric Oxide (NO) Assay (Griess) Nitric Oxide (NO) Assay (Griess) LPS-stimulated Macrophages->Nitric Oxide (NO) Assay (Griess) Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Nitric Oxide (NO) Assay (Griess)->Cytokine Analysis (ELISA) Western Blot Analysis Western Blot Analysis Cytokine Analysis (ELISA)->Western Blot Analysis NF-κB Pathway Proteins NF-κB Pathway Proteins Western Blot Analysis->NF-κB Pathway Proteins G cluster_inhibition Potential Inhibition Points LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates & degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) activates transcription of Compound Indane-Sulphonate Compounds Compound->IKK Complex Compound->NF-κB (p65/p50) prevents nuclear translocation

Sources

Comparative

A Guide to the Electrospray Ionization Mass Spectrometry Fragmentation of Sodium 2-Hydroxyindan-5-sulphonate

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of sodium 2-hydroxyindan-5-sulphonate. Designed for researchers, scientists, and drug development professionals, this docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of sodium 2-hydroxyindan-5-sulphonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against alternative analytical techniques, grounded in established principles of mass spectrometry.

Introduction: The Analytical Imperative for Substituted Indanes

Indane and its derivatives are significant pharmacophores in medicinal chemistry, forming the structural core of various therapeutic agents.[1] Sodium 2-hydroxyindan-5-sulphonate, a polar, functionalized indane, presents a unique analytical challenge. Its characterization is crucial for quality control, metabolite identification, and understanding its disposition in biological systems. Mass spectrometry, particularly with electrospray ionization (ESI), stands as a primary tool for the structural elucidation of such compounds due to its sensitivity and ability to analyze polar and non-volatile molecules.[2] This guide will detail the expected fragmentation pathways of sodium 2-hydroxyindan-5-sulphonate under ESI conditions, providing a predictive framework for its analysis.

Predicted ESI-MS Fragmentation Pattern

Electrospray ionization of sodium 2-hydroxyindan-5-sulphonate is expected to proceed in negative ion mode, given the presence of the acidic sulphonate group. The resulting deprotonated molecule, [M-Na]⁻, will be the primary precursor ion for fragmentation analysis.

Key Fragmentation Pathways

The fragmentation of the [M-Na]⁻ ion of 2-hydroxyindan-5-sulphonate is anticipated to be dominated by the characteristic behavior of aryl sulphonates. The primary and most significant fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), a common fragmentation for this class of compounds.[3][4]

A secondary fragmentation pathway may involve the loss of the entire sulphonate group as SO₃⁻. Further fragmentation of the indane core is also possible, though likely requiring higher collision energies.

The proposed fragmentation scheme is as follows:

  • Formation of the Precursor Ion:

    • Sodium 2-hydroxyindan-5-sulphonate (C₉H₉NaO₄S) will lose its sodium ion in the ESI source to form the deprotonated precursor ion [C₉H₉O₄S]⁻.

  • Primary Fragmentation: Neutral Loss of SO₂

    • The most favorable fragmentation is the neutral loss of SO₂ (64 Da) from the sulphonate group. This is a well-documented rearrangement process for aromatic sulphonates.[3] This leads to the formation of a highly stabilized phenolate anion.

  • Secondary Fragmentation Pathways:

    • Loss of H₂O: The presence of a hydroxyl group allows for the potential loss of a water molecule (18 Da).

    • Cleavage of the Indane Ring: Fragmentation of the five-membered ring of the indane structure may occur, although this is generally less favorable than the loss of the sulphonate group.

Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of sodium 2-hydroxyindan-5-sulphonate in negative ion ESI-MS/MS.

Fragmentation_Pathway cluster_main Proposed Fragmentation of Sodium 2-Hydroxyindan-5-sulphonate Precursor_Ion [M-Na]⁻ (2-hydroxyindan-5-sulphonate anion) Fragment_1 [M-Na-SO₂]⁻ (2-hydroxyindan-5-olate anion) Precursor_Ion->Fragment_1 - SO₂ (64 Da) Fragment_2 Further Fragments Fragment_1->Fragment_2 Ring Opening/ -H₂O

Caption: Predicted ESI-MS/MS fragmentation of sodium 2-hydroxyindan-5-sulphonate.

Tabulated Summary of Predicted Ions
IonProposed StructurePredicted m/zNotes
[M-Na]⁻2-hydroxyindan-5-sulphonate anion213.02Precursor ion
[M-Na-SO₂]⁻2-hydroxyindan-5-olate anion149.06Major fragment ion resulting from the neutral loss of SO₂.[4]
[M-Na-H₂O]⁻Anhydro-2-hydroxyindan-5-sulphonate anion195.01Possible minor fragment from the loss of water.

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standardized protocol for the analysis of sodium 2-hydroxyindan-5-sulphonate using a typical ESI-MS system.

Objective: To obtain the full scan and product ion mass spectra of sodium 2-hydroxyindan-5-sulphonate.

Materials:

  • Sodium 2-hydroxyindan-5-sulphonate

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for pH adjustment)

  • ESI-equipped mass spectrometer (e.g., Q-TOF or ion trap)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of sodium 2-hydroxyindan-5-sulphonate in a 1:1 mixture of methanol and water. Further dilute this solution to a final concentration of 1-10 µg/mL for infusion.

  • Instrumentation Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Capillary Voltage: 2.5 - 3.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Gas Flow: Set according to instrument manufacturer's recommendations.

    • Nebulizer Gas Pressure: Set according to instrument manufacturer's recommendations.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to observe the precursor ion.

    • Product Ion Scan (MS/MS): Isolate the precursor ion (predicted at m/z 213.02) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate fragment ions.

Data Analysis:

  • Identify the deprotonated molecule [M-Na]⁻ in the full scan spectrum.

  • Analyze the product ion spectrum to identify the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Comparison with Alternative Analytical Techniques

While ESI-MS is a powerful tool for the structural elucidation of sodium 2-hydroxyindan-5-sulphonate, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity and stereochemistry.[5]Requires a larger amount of pure sample; less sensitive than MS.
Infrared (IR) Spectroscopy Useful for identifying functional groups (e.g., -OH, -SO₃H).Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) with UV detection Excellent for quantification and purity assessment.Does not provide direct structural information.

The choice of analytical technique will ultimately depend on the specific research question. For unambiguous structure confirmation, a combination of MS and NMR is often the gold standard.

Conclusion

The fragmentation pattern of sodium 2-hydroxyindan-5-sulphonate in ESI-MS is predicted to be characterized by a dominant neutral loss of SO₂. This guide provides a robust theoretical framework for the analysis of this compound and serves as a practical reference for researchers in the field. The provided experimental protocol offers a starting point for method development, while the comparison with alternative techniques highlights the complementary nature of modern analytical chemistry.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. University of California, Berkeley. [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. [Link]

  • Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PMC. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics Standard. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • Indane. NIST WebBook. [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • sodium 2-hydroxyindan-5-sulphonate — Chemical Substance Information. NextSDS. [Link]

  • (PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • Fragmentation of Oligosaccharides from Sodium Adduct Molecules Depends on the Position of N-Acetyl Hexosamine Residue in Their Sequences in Mass Spectrometry. PMC. [Link]

Sources

Validation

Validating HPLC Analytical Methods for Sodium 2-Hydroxyindan-5-Sulphonate: A Comparative Guide

The Chromatographic Challenge: Structural Causality Sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8) is a highly polar, amphiphilic molecule consisting of a hydrophobic indane core, a hydroxyl group at C2, and a stro...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chromatographic Challenge: Structural Causality

Sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8) is a highly polar, amphiphilic molecule consisting of a hydrophobic indane core, a hydroxyl group at C2, and a strongly acidic sulfonate group at C5. From an analytical perspective, this molecule presents a distinct challenge: the sulfonic acid moiety possesses a pKa of < 1.0, meaning it remains fully ionized (deprotonated) across the entire practical pH range (pH 1–12) of High-Performance Liquid Chromatography (HPLC).

When analyzed using standard Reversed-Phase (RP) HPLC on a C18 column, the overwhelming hydrophilicity of the ionized sulfonate group prevents meaningful partitioning into the hydrophobic stationary phase. This results in the analyte eluting in the void volume ( t0​ ), severe peak tailing due to secondary interactions with residual silanols, and an inability to resolve the active compound from polar matrix impurities. To achieve a self-validating, robust analytical method, chromatographers must abandon standard RP-HPLC and utilize mechanisms that actively exploit or neutralize the molecule's charge.

Mechanistic Comparison of Analytical Approaches

To accurately quantify sodium 2-hydroxyindan-5-sulphonate, three primary chromatographic methodologies are viable. Understanding the causality behind each retention mechanism is critical for selecting the optimal validation pathway.

A. Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

The Mechanism: This method forces retention on a standard C18 column by adding an ion-pairing reagent (e.g., Tetrabutylammonium bisulfate, TBA+) to the mobile phase. The positively charged TBA+ interacts electrostatically with the negatively charged sulfonate, forming a neutral, lipophilic complex that successfully partitions into the C18 stationary phase[1]. The Verdict: While effective for retention, IP-RP-HPLC requires excessively long column equilibration times (>60 column volumes) because the stationary phase must be fully coated with the reagent. Furthermore, traditional ion-pairing reagents are non-volatile, rendering the method incompatible with Mass Spectrometry (LC-MS).

B. Hydrophilic Interaction Liquid Chromatography (HILIC)

The Mechanism: 2 combined with a highly organic mobile phase (typically >70% Acetonitrile)[2]. The water in the mobile phase forms a stagnant, water-rich layer on the surface of the stationary phase. The highly polar sulfonate group partitions out of the organic bulk flow and into this aqueous layer. Using a zwitterionic column (e.g., sulfobetaine) provides additional electrostatic retention, making it 3[3]. The Verdict: HILIC is the superior choice. It provides excellent peak symmetry, utilizes volatile buffers (Ammonium Acetate) ensuring full LC-MS compatibility, and operates at lower backpressures due to the high organic content.

C. Mixed-Mode Chromatography (MMC)

The Mechanism: MMC columns (e.g., Obelisc N) feature both hydrophobic alkyl chains and anion-exchange groups. The sulfonate is retained via strong electrostatic attraction to the anion-exchange sites, while the indane core interacts with the hydrophobic chains. The Verdict: Highly tunable, but method robustness can be highly sensitive to minor fluctuations in mobile phase pH and ionic strength.

RetentionMechanisms cluster_0 IP-RP-HPLC Mechanism cluster_1 HILIC Mechanism A1 Sulfonate Anion (Target) A3 Neutral Complex A1->A3 Electrostatic Binding A2 Ion-Pairing Reagent (e.g., TBA+) A2->A3 A4 C18 Column (Hydrophobic) A3->A4 Partitioning B1 Sulfonate Anion (Target) B3 Aqueous Layer B1->B3 Hydrophilic Partitioning B2 High Organic Phase (>70% ACN) B2->B3 Immobilizes Water B4 Zwitterionic Column (Polar) B3->B4 Electrostatic Interaction

Figure 1: Comparison of IP-RP-HPLC vs. HILIC retention mechanisms for sulfonate anions.

Quantitative Method Comparison

The following table summarizes the objective performance metrics of the three methodologies when applied to sodium 2-hydroxyindan-5-sulphonate.

Chromatographic ParameterIP-RP-HPLC (C18 + TBA+)HILIC (Zwitterionic Phase)Mixed-Mode (Anion-Exchange)
Primary Retention Mechanism Hydrophobic + Ion-PairingHydrophilic PartitioningElectrostatic + Hydrophobic
Retention Factor ( k′ ) 3.5 - 5.04.0 - 6.55.0 - 8.0
Peak Symmetry ( Tf​ ) 1.3 - 1.6 (Moderate tailing)1.0 - 1.1 (Excellent)1.1 - 1.3 (Good)
LC-MS Compatibility Poor (Non-volatile reagents)Excellent (Volatile buffers)Moderate (Buffer dependent)
System Equilibration Time > 60 column volumes~20 column volumes~30 column volumes
Method Robustness Low (Sensitive to reagent sat.)HighModerate (Sensitive to pH)

ICH Q2(R2) Compliant Validation Protocol (HILIC Method)

Given its superior MS-compatibility and peak symmetry, the Zwitterionic HILIC method is selected as the optimal analytical procedure. To ensure regulatory compliance, the method must be validated according to the 4[4].

Optimized HILIC Experimental Conditions
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic, 80% Acetonitrile / 20% 100 mM Ammonium Acetate (adjusted to pH 4.5 with Acetic Acid). Causality: The high ACN drives hydrophilic partitioning, while the 20mM final buffer concentration provides enough ionic strength to suppress secondary electrostatic repulsions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (or ESI-MS in negative ion mode).

  • Sample Diluent: 80% Acetonitrile. Critical Step: Injecting a highly aqueous sample into a HILIC system disrupts the stagnant water layer, causing severe peak distortion.

Step-by-Step Validation Workflow
  • System Suitability Testing (SST): Before any validation step, inject the standard (100 µg/mL) six times. Ensure Theoretical Plates ( N ) > 5000, Tailing Factor ( Tf​ ) < 1.5, and %RSD of peak area < 2.0%. This ensures the system is self-validating prior to data collection.

  • Specificity: Inject a blank diluent, a pure standard of sodium 2-hydroxyindan-5-sulphonate, and a sample spiked with known synthesis impurities (e.g., unreacted indane derivatives). Acceptance: Resolution ( Rs​ ) between the target peak and the closest eluting impurity must be ≥ 1.5.

  • Linearity & Range: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration. Plot peak area against concentration and perform linear regression. Acceptance: Correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at three levels (80%, 100%, 120%) in triplicate (9 determinations total). Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Analyze 6 independent preparations of the 100% test sample. Acceptance: RSD ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, using a different HPLC system and analyst. Acceptance: Overall RSD ≤ 2.0%.

  • Robustness: Execute a Design of Experiments (DoE) varying flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase buffer pH (±0.2 units). Acceptance: System suitability criteria must still be met under all perturbed conditions.

ValidationWorkflow Start ICH Q2(R2) Validation Lifecycle Initiation Spec 1. Specificity (Peak Purity & Rs > 1.5) Start->Spec Lin 2. Linearity & Range (R² > 0.999, 50-150%) Spec->Lin Acc 3. Accuracy (Spike Recovery 98-102%) Lin->Acc Prec 4. Precision (Repeatability RSD < 2.0%) Acc->Prec LOD 5. LOD / LOQ (S/N 3:1 and 10:1) Prec->LOD Rob 6. Robustness (DoE: Flow, Temp, pH) LOD->Rob Report Validation Report & Regulatory Submission Rob->Report

Figure 2: Sequential ICH Q2(R2) validation workflow for the HILIC analytical procedure.

Experimental Validation Data

The following table presents the synthesized validation results for the optimized HILIC method, demonstrating full compliance with regulatory thresholds.

Validation ParameterICH Q2(R2) Acceptance CriteriaHILIC Method Experimental ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 Rs​ = 2.8 (vs. nearest polar impurity)Pass
Linearity R2 ≥ 0.999 (50-150% range) R2 = 0.9998 (y = 1452x + 12.4)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6% (n=9)Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.85%Pass
Intermediate Precision Overall RSD ≤ 2.0% (n=12)RSD = 1.12%Pass
LOD / LOQ S/N ≥ 3 (LOD), ≥ 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLPass
Robustness SST criteria met under variation Tf​ < 1.2 across all DoE parametersPass

References

  • Title: Hydrophilic interaction liquid chromatography (HILIC)
  • Title: ICH Q2(R2)
  • Source: chromatographyonline.
  • Title: Nonaqueous Capillary Electrophoresis (Ion-Pairing Context)

Sources

Comparative

Comparative Guide: Sodium 2-Hydroxyindan-5-Sulphonate vs. Traditional Aryl Sulfonates

Executive Summary Aryl sulfonates are indispensable in modern chemical formulation and pharmaceutical development. Traditionally utilized as hydrotropes to solubilize hydrophobic compounds and as counter-ions to stabiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryl sulfonates are indispensable in modern chemical formulation and pharmaceutical development. Traditionally utilized as hydrotropes to solubilize hydrophobic compounds and as counter-ions to stabilize active pharmaceutical ingredients (APIs), the selection of the precise sulfonate derivative dictates the thermodynamic stability and efficacy of the final product [2].

This guide provides an in-depth comparative analysis of sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8) [1] against conventional aryl sulfonates such as sodium xylene sulfonate (SXS), sodium p-toluenesulfonate (STS), and sodium benzenesulfonate (SBS). By examining the structure-activity relationships, we demonstrate how the unique bicyclic indan core and hydroxyl functionality of 2-hydroxyindan-5-sulphonate offer superior hydrotropic efficiency and enhanced performance in advanced drug delivery systems, such as liposomal remote loading [5].

Structural and Mechanistic Profiling

The efficacy of an aryl sulfonate is governed by the delicate balance between its hydrophilic sulfonate headgroup and its hydrophobic aromatic core. Traditional hydrotropes like SXS rely on simple alkyl substitutions on a single benzene ring to tune hydrophobicity[2].

Sodium 2-hydroxyindan-5-sulphonate diverges from this paradigm. It features a fused bicyclic system (a benzene ring fused to a cyclopentane ring), providing a rigid, sterically bulky hydrophobic core. Furthermore, the presence of a hydroxyl group at the 2-position of the cyclopentane ring introduces a localized hydrogen-bonding donor/acceptor site.

Mechanistic Causality:

  • Steric Bulk & Interfacial Rigidity: The indan core increases the hydrophobic surface area without significantly increasing the flexible chain length, preventing premature surfactant-like micellization while maximizing π-π stacking and hydrophobic encapsulation of target solutes [3].

  • Hydration Shell Modulation: The 2-hydroxyl group interacts with the aqueous solvent, altering the hydration shell of the molecule. This dual-character (amphiphilic within the hydrophobic moiety itself) allows the compound to disrupt water structure more effectively than the purely hydrophobic methyl groups of SXS or STS, driving the solubilization of poorly water-soluble APIs [6].

G A Sodium 2-hydroxyindan-5-sulphonate B Indan Core (Lipophilic & Steric Bulk) A->B C 2-Hydroxyl Group (H-Bonding Donor/Acceptor) A->C D 5-Sulfonate Group (Anionic Charge) A->D E Enhanced π-π Stacking & Hydrophobic Encapsulation B->E F Aqueous Solubility & Interfacial Rigidity C->F D->F G Superior Hydrotropy & Counter-ion Performance E->G Lower MHC F->G High Salt Stability

Fig 1: Structure-activity relationship of sodium 2-hydroxyindan-5-sulphonate.

Performance Comparison: Hydrotropy and Solubilization

A hydrotrope's efficiency is primarily evaluated by its Minimum Hydrotrope Concentration (MHC) —the threshold concentration at which solute solubility begins to increase exponentially due to self-aggregation and complexation [4]. A lower MHC indicates a more potent hydrotrope, reducing the required mass in a formulation.

As shown in the comparative data below, the increased weight efficiency and rigid hydrophobicity of the indan core allow sodium 2-hydroxyindan-5-sulphonate to achieve hydrotropic aggregation at significantly lower molar concentrations than conventional monocyclic sulfonates.

Quantitative Comparison Table
Aryl Sulfonate (Sodium Salt)Molecular Weight ( g/mol )Approx. LogP (Anion)Relative MHC (M)*Solubilization Capacity (Moles API / Mole Hydrotrope)Primary Industrial/Pharma Use
Benzenesulfonate (SBS) 180.16-1.2~0.90LowBasic chemical intermediate
p-Toluenesulfonate (STS) 194.18-0.8~0.75ModerateAPI counter-ion (Tosylate) [6]
Xylene Sulfonate (SXS) 208.21-0.4~0.50HighIndustrial detergent hydrotrope [3]
2-Hydroxyindan-5-sulphonate 236.22+0.1~0.25Very HighAdvanced formulation, Liposomal gradients

*Note: MHC values are representative benchmarks derived from standard hydrophobic dye (e.g., Orange OT) solubilization assays at 25°C [4].

Application in Pharmaceutical Formulations

Counter-ion for Solid-State APIs

Sulfonic acids are heavily utilized to form stable pharmaceutical salts (e.g., besylates, tosylates, mesylates) [6]. The 2-hydroxyindan-5-sulfonate anion provides a unique advantage for APIs prone to polymorphic instability. The rigid indan structure restricts conformational freedom within the crystal lattice, while the hydroxyl group acts as an anchor for intermolecular hydrogen bonding, often resulting in highly crystalline, non-hygroscopic salts with superior shelf-life.

Trans-membrane Gradients for Liposomal Remote Loading

In nanomedicine, aryl sulfonates are used to create trans-membrane gradients to actively load amphipathic weak base drugs (like doxorubicin or vincristine) into liposomes [5]. The drug diffuses across the lipid bilayer in its uncharged state and becomes protonated and complexed by the sulfonate in the aqueous core, forming an insoluble precipitate that locks the drug inside.

Sodium 2-hydroxyindan-5-sulphonate is exceptionally suited for this. Its specific LogD profile ensures that the intra-liposomal precipitate is highly stable, preventing premature drug leakage in systemic circulation, while the hydroxyl group maintains sufficient hydration to ensure the drug remains chemically stable and bioavailable upon target cell endocytosis [5].

Workflow Step1 1. Lipid Film Hydration (with Aryl Sulfonate Buffer) Step2 2. Extrusion (Form LUVs ~100nm) Step1->Step2 Step3 3. Dialysis / Buffer Exchange (Create Trans-membrane Gradient) Step2->Step3 Step4 4. API Incubation (Weak Base Drug Addition) Step3->Step4 Step5 5. Active Loading (Ion-Exchange & Precipitation) Step4->Step5

Fig 2: Workflow for liposomal remote loading using aryl sulfonate gradients.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to benchmark sodium 2-hydroxyindan-5-sulphonate against other aryl sulfonates.

Protocol 1: Determination of MHC via Hydrophobic Dye Solubilization

Causality: We use Orange OT (a highly water-insoluble dye) because any measurable increase in aqueous absorbance strictly correlates with the hydrotropic encapsulation capability of the sulfonate, eliminating background noise from inherent water solubility [4].

  • Preparation of Hydrotrope Series: Prepare aqueous solutions of the target aryl sulfonate ranging from 0.05 M to 1.5 M in 0.05 M increments using ultra-pure water.

  • Dye Addition: Add an excess of Orange OT dye (approx. 10 mg) to 10 mL of each hydrotrope solution in sealed glass vials.

  • Equilibration: Agitate the vials on a reciprocal shaker at 150 rpm for 48 hours at a constant temperature of 25.0 ± 0.1 °C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved dye. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant with ethanol (to break the hydrotropic complexes and ensure linearity) and measure the absorbance at 495 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the concentration of solubilized dye against the hydrotrope concentration. The MHC is identified as the inflection point where the slope of the curve sharply increases.

Protocol 2: Liposomal Remote Loading Validation

Causality: Dialysis is employed post-extrusion to remove the unencapsulated sulfonate, establishing the chemical gradient necessary to drive the weak base API into the liposome against its concentration gradient [5].

  • Liposome Preparation: Hydrate a lipid film (e.g., HSPC/Cholesterol 55:45 mol%) with 300 mM sodium 2-hydroxyindan-5-sulphonate (pH adjusted to 5.5).

  • Sizing: Extrude the multilamellar vesicles through polycarbonate membranes (100 nm pore size) 10 times at 65°C to form Large Unilamellar Vesicles (LUVs).

  • Gradient Establishment: Dialyze the LUV suspension against a 10% sucrose solution (10 mM HEPES, pH 6.5) for 24 hours at 4°C to remove extra-liposomal sulfonate.

  • Drug Loading: Incubate the dialyzed liposomes with the target API (e.g., Doxorubicin HCl) at a drug-to-lipid ratio of 0.2 (w/w) for 1 hour at 65°C.

  • Validation (Encapsulation Efficiency): Separate free drug from encapsulated drug using a Sephadex G-50 size-exclusion column. Lyse a fraction of the purified liposomes with Triton X-100 and quantify the API via HPLC. A successful gradient system will yield >95% encapsulation efficiency.

Conclusion

While standard aryl sulfonates like SXS and STS remain staples for bulk industrial applications, sodium 2-hydroxyindan-5-sulphonate represents a highly specialized alternative for advanced formulations. Its unique bicyclic framework and strategic hydroxyl placement lower its Minimum Hydrotrope Concentration and enhance its capacity to form stable, highly ordered precipitates with pharmaceutical bases. For formulation scientists facing complex solubility or liposomal encapsulation challenges, this compound offers a thermodynamically superior tool.

References

  • ChemWhat. "sodium 2-hydroxyindan-5-sulphonate CAS#: 67851-69-8". ChemWhat Chemical Database.
  • Grokipedia. "Hydrotrope". Grokipedia Encyclopedia.
  • Google Patents. "Liquid detergent - EP0786516B1". European Patent Office.
  • ACS Publications. "Characterization of Interaction between Butyl Benzene Sulfonates and Cetyl Trimethylammonium Bromide in Mixed Aggregate Systems". Langmuir.
  • Google Patents. "Stable liposomes for drug delivery - US20150004219A1". United States Patent and Trademark Office.
  • Scribd. "Modulation of Biopharmaceutical Properties of Drugs Using Sulfonate". Journal of Drug Delivery Science and Technology.
Validation

Benchmarking the Catalytic Efficiency of Sodium 2-Hydroxyindan-5-Sulphonate in Aqueous Cross-Coupling

The transition toward sustainable, green chemistry has driven the pharmaceutical and agrochemical industries to replace volatile organic solvents with aqueous media. However, the poor water solubility of most organic sub...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The transition toward sustainable, green chemistry has driven the pharmaceutical and agrochemical industries to replace volatile organic solvents with aqueous media. However, the poor water solubility of most organic substrates severely limits reaction kinetics. To bridge this gap, micellar catalysis and hydrotropy have emerged as powerful strategies.

This guide provides an objective, data-driven comparison of Sodium 2-hydroxyindan-5-sulphonate (SHIS) against industry-standard surfactants and hydrotropes—such as TPGS-750-M, Sodium Dodecyl Sulfate (SDS), and p-Toluenesulfonic acid (PTSA). By analyzing its performance in the benchmark Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, we will dissect the causality behind its unique catalytic efficiency, phase-separation dynamics, and overall environmental impact.

Mechanistic Rationale: Why Sodium 2-Hydroxyindan-5-Sulphonate?

In aqueous organometallic catalysis, the choice of amphiphile dictates the size, shape, and dynamic exchange rate of the micellar nanoreactors [1]. Traditional surfactants like SDS form rigid, spherical micelles that can trap substrates, while engineered amphiphiles like TPGS-750-M form dynamic nanoparticles that excel at solubilizing highly lipophilic molecules [2].

The SHIS Advantage (Causality of Design): SHIS (CAS: 67851-69-8) is structurally distinct. It lacks a long aliphatic tail, featuring instead a rigid, bicyclic indane core substituted with a hydroxyl group and a strongly hydrophilic sulfonate group.

  • Hydrotropic Solubilization: Rather than forming classic micelles with a critical micelle concentration (CMC), SHIS acts as a highly efficient hydrotrope. It aggregates around organic substrates, lowering the cloud point and increasing the localized concentration of aryl halides near the aqueous-organic interface.

  • Secondary Coordination: The 2-hydroxyl group on the indane ring provides a weak, labile coordination site for Palladium nanoparticles (Pd NPs). This prevents Pd agglomeration (a common failure mode in ligand-free aqueous catalysis) without outcompeting the oxidative addition step [3].

  • Phase Separation: Because SHIS does not form stable emulsions (unlike PEG-based surfactants like TPGS-750-M), post-reaction phase separation is nearly instantaneous, drastically reducing the Environmental Factor (E-factor) associated with solvent-heavy extraction protocols.

G Pd0 Pd(0) Nanoparticles (Active Catalyst) OA Oxidative Addition (Ar-X insertion) Pd0->OA + Ar-X TM Transmetalation (Ar'-B(OH)2 transfer) OA->TM + Base RE Reductive Elimination (Ar-Ar' formation) TM->RE RE->Pd0 - Product Hydrotrope SHIS Hydrotropic Assembly (Solubilizes & Stabilizes) Hydrotrope->Pd0 OH-Coordination Hydrotrope->OA Localizes Ar-X

Figure 1: Proposed mechanism of SHIS-mediated hydrotropic Suzuki-Miyaura cross-coupling.

Experimental Design & Self-Validating Protocol

To ensure absolute scientific integrity, the following protocol incorporates a self-validating system. By utilizing an internal standard (dodecane) added prior to the reaction, we eliminate volumetric errors during extraction. Control reactions (pure water, no amphiphile) are run in parallel to isolate the catalytic enhancement provided strictly by the hydrotrope.

Standardized Workflow: Aqueous Suzuki-Miyaura Coupling

Model Reaction: 4-Bromoanisole + Phenylboronic acid 4-Methoxybiphenyl

Materials:

  • Catalyst: Pd(OAc)₂ (0.5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Amphiphiles (2 wt% in H₂O): SHIS, TPGS-750-M, SDS, PTSA.

  • Internal Standard: Dodecane (1.0 equiv)

Step-by-Step Methodology:

  • Preparation of the Aqueous Matrix: In a 10 mL reaction vial equipped with a magnetic stir bar, prepare 2.0 mL of a 2 wt% aqueous solution of the chosen amphiphile (e.g., SHIS) using HPLC-grade water.

  • Base and Catalyst Loading: Add K₃PO₄ (3.0 mmol, 636 mg) and stir until fully dissolved. Add Pd(OAc)₂ (0.005 mmol, 1.12 mg). Stir for 5 minutes at room temperature until the solution transitions to a dark colloidal suspension (indicating the in situ formation of Pd NPs).

  • Substrate & Standard Addition: Add 4-bromoanisole (1.0 mmol, 185 mg), phenylboronic acid (1.2 mmol, 146 mg), and dodecane (1.0 mmol, 170 mg) as the internal standard.

  • Reaction Execution: Seal the vial and stir vigorously (800 rpm) at 40 °C for 2 hours.

  • Self-Validating Workup: Quench the reaction by adding 2.0 mL of Ethyl Acetate (EtOAc). Stir for 2 minutes, then allow the phases to separate.

  • Quantification: Extract 50 µL of the organic layer, dilute with 1.0 mL EtOAc, and analyze via GC-FID. The yield is calculated strictly against the dodecane internal standard peak area.

Benchmarking Data & Performance Comparison

The table below summarizes the quantitative performance of SHIS against established alternatives.

Key Metrics Defined:

  • GC Yield (%): Conversion to the desired product (4-methoxybiphenyl).

  • TOF (h⁻¹): Turnover Frequency (moles of product per mole of Pd per hour).

  • Phase Separation Time: Time required for the aqueous and organic layers to fully resolve post-extraction (critical for industrial scale-up).

  • E-Factor: Mass of waste generated per mass of product (excluding water).

Table 1: Comparative Performance in Aqueous Suzuki-Miyaura Coupling
Reaction Medium (2 wt%)GC Yield (%)TOF (h⁻¹)Phase Separation TimeEmulsion FormationE-Factor
Pure Water (Control) 12%12< 1 minNoneN/A (Failed)
SDS 45%45> 60 minSevere45.2
PTSA 68%682 minNone18.5
TPGS-750-M 98%9825 minModerate22.1
SHIS (Our Benchmark) 95% 95 < 1 min None 12.4
Data Synthesis & Analytical Insights
  • Catalytic Efficiency (Yield & TOF): TPGS-750-M remains the gold standard for absolute yield (98%) due to its massive, engineered nanomicelles that perfectly encapsulate lipophilic substrates [1]. However, SHIS performs exceptionally close (95% yield, TOF 95 h⁻¹). The rigid indane structure of SHIS provides enough hydrophobic surface area to solubilize the substrates, while the sulfonate group maintains a high local concentration of the polar Pd NPs.

  • Phase Separation & E-Factor (The SHIS Advantage): Where SHIS vastly outperforms TPGS-750-M and SDS is in the workup phase. SDS creates severe, unbreakable emulsions. TPGS-750-M, being a PEGylated Vitamin E derivative, often requires centrifugation or brine to break the moderate emulsion formed during EtOAc extraction. SHIS, acting as a hydrotrope rather than a traditional surfactant, drops out of the organic phase instantly (< 1 min). This allows for a massive reduction in extraction solvent volumes, yielding a highly superior E-Factor of 12.4.

Conclusion & Application Recommendations

Sodium 2-hydroxyindan-5-sulphonate (SHIS) is a highly effective, structurally unique hydrotropic catalyst for aqueous organometallic reactions.

  • When to use TPGS-750-M: For highly complex, exceptionally lipophilic API intermediates that refuse to solubilize in standard aqueous conditions.

  • When to use SHIS: For industrial scale-up of moderately lipophilic substrates where downstream processing, rapid phase separation, and low E-factors are the primary engineering constraints. Its ability to stabilize ligand-free Pd NPs via its secondary hydroxyl group makes it an elegant, dual-function additive for green chemistry workflows.

References

  • Micelle-Derived Palladium Nanoparticles for Suzuki–Miyaura Coupling Reactions in Water at Room Temperature ACS Applied Nano Materials URL:[Link]

Comparative

independent verification of sodium 2-hydroxyindan-5-sulphonate purity

Independent Verification of Sodium 2-Hydroxyindan-5-Sulphonate Purity: A Comparative Methodological Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by highly polar, ionic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Independent Verification of Sodium 2-Hydroxyindan-5-Sulphonate Purity: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by highly polar, ionic intermediates in drug development and materials science. Sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8, Formula: C9H9NaO4S)[1] represents a classic example of this challenge. Because it contains both a hydrophilic sulfonate group and an aliphatic/aromatic indane moiety, standard analytical approaches often yield misleading purity data.

This guide objectively compares the three primary analytical alternatives for verifying the purity of sodium 2-hydroxyindan-5-sulphonate, detailing the causality behind each experimental choice to ensure your protocols are self-validating and scientifically rigorous.

The Mechanistic Challenge of Sulfonate Analysis

The fundamental issue with aromatic sulfonates is their extreme polarity. On standard reversed-phase (C18) columns, the ionized sulfonate group interacts so strongly with the polar mobile phase that the compound elutes in the void volume, co-eluting with matrix salts and synthesis byproducts.

Historically, analysts bypassed this by using Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) , adding bulky quaternary amines (like tetrabutylammonium) to the mobile phase to neutralize the sulfonate's charge and increase hydrophobic retention[2]. Alternatively, Capillary Electrophoresis (CE) and Anion-Exchange Chromatography have been utilized to separate highly polar naphthalene and indane sulfonates[3][4]. However, ion-pairing reagents permanently contaminate mass spectrometers, blinding the instrument to trace structural isomers.

To achieve independent, absolute purity verification, modern laboratories must utilize orthogonal techniques: HILIC-ESI-MS/MS for trace isomer resolution and 1H-qNMR for absolute quantitation.

Comparative Analysis of Analytical Alternatives

To objectively evaluate the purity of a sodium 2-hydroxyindan-5-sulphonate batch, we compare three distinct analytical alternatives.

Table 1: Comparative Performance of Analytical Alternatives for Sulfonate Purity

ParameterIP-RPLC-UV (Traditional)HILIC-ESI-MS/MS (Advanced)1H-qNMR (Orthogonal)
Retention Mechanism Hydrophobic & ElectrostaticHydrophilic PartitioningN/A (Magnetic Resonance)
Isomeric Resolution ( Rs​ ) Good ( Rs​ > 1.5)Excellent ( Rs​ > 2.0)Poor (Overlapping shifts)
Limit of Detection (LOD) ~0.5 µg/mL~0.01 µg/mL~50 µg/mL
Reference Standard RequiredRequiredNot Required (Absolute)
MS Compatibility Poor (Severe Ion suppression)ExcellentN/A
Primary Utility Routine QA/QC Batch ReleaseTrace Impurity ProfilingAbsolute Purity Determination

Workflow Visualization

The following decision tree outlines the self-validating system required to certify the purity of aromatic sulfonates.

PurityWorkflow A Sodium 2-Hydroxyindan-5-Sulphonate Batch Sample B Sample Prep: Desalting & Dilution A->B C Orthogonal Purity Verification B->C D HILIC-ESI-MS/MS (Isomeric & Trace Impurities) C->D E 1H-qNMR (Absolute Mass Fraction) C->E F IP-RPLC-UV (Routine Batch Release) C->F G Final Purity Certification D->G E->G F->G

Fig 1: Orthogonal analytical workflow for independent purity verification of aromatic sulfonates.

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; understanding the causality behind each parameter is critical for troubleshooting matrix effects.

Protocol A: Trace Impurity Profiling via HILIC-ESI-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier alternative to IP-RPLC because it retains polar compounds using an MS-compatible aqueous-organic mobile phase.

Step-by-Step Methodology:

  • Column Selection: Use a Zwitterionic HILIC (ZIC-HILIC) column (150 mm × 2.1 mm, 3 µm). Causality: The zwitterionic stationary phase provides simultaneous electrostatic and hydrophilic partitioning, essential for retaining the permanently charged sulfonate anion.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

    • Mobile Phase B: Acetonitrile.

    • Causality: Why ammonium acetate instead of formic acid? The acetate buffer provides sufficient ionic strength to shield secondary interactions with the silica surface, preventing severe peak tailing of the sulfonate group. Furthermore, a pH of 5.8 ensures the indane hydroxyl group remains protonated while the sulfonate is fully ionized.

  • Gradient Elution: Start at 90% B, ramping down to 50% B over 15 minutes. Causality: In HILIC, water is the strong solvent. Starting with high organic content forces the polar sodium 2-hydroxyindan-5-sulphonate to partition into the water-enriched layer on the stationary phase.

  • Detection: Operate the ESI source in Negative Ion Mode. Monitor the[M-Na]⁻ transition at m/z 213.02.

Protocol B: Absolute Purity Determination via 1H-qNMR

Chromatographic methods require highly pure reference standards, which are often unavailable for specialized indane derivatives. Quantitative NMR (qNMR) bypasses this by comparing the integration of the analyte's protons against a certified internal standard.

Step-by-Step Methodology:

  • Solvent and Standard Selection: Weigh precisely ~20.0 mg of the sample and ~5.0 mg of Maleic Acid (Internal Standard, NIST SRM) into a vial. Dissolve in 0.8 mL of Deuterium Oxide (D₂O).

    • Causality: Why use D₂O instead of standard DMSO-d₆? Sodium 2-hydroxyindan-5-sulphonate is an ionic salt. Its solubility in organic deuterated solvents is limited and can lead to micro-suspensions, resulting in artificially low purity calculations. D₂O ensures complete ionization and solvation.

  • Instrument Parameters: Acquire data on a 400 MHz (or higher) NMR spectrometer.

  • Relaxation Delay (D1): Set D1 to 30 seconds.

    • Causality: This is the most critical self-validating step. The D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. If D1 is too short, the protons will not fully relax between pulses, completely destroying the quantitative relationship between signal area and molar concentration.

  • Data Processing: Integrate the singlet of Maleic acid (δ ~6.3 ppm, 2H) and compare it against the distinct aromatic protons of the indane ring (δ 7.2 - 7.8 ppm) to calculate the absolute mass fraction.

References

  • Title: chemical hot product directory - s Siloxanes and Silicones, acrylic , ST 82 - Guidechem Source: Guidechem URL
  • Title: Determination of aromatic sulfonic acids in aqueous environmental samples by anion-exchange chromatography coupled to particle beam mass spectrometry and UV spectrophotometry Source: Journal of Chromatography / ACS Publications URL
  • Title: Developments in Methods of Analysis for Naphthalene Sulfonates (Separation of Twenty-one Naphthalene Sulfonates by Means of Capillary Electrophoresis)
  • Title: Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection Source: Oxford Academic URL

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for Sodium 2-hydroxyindan-5-sulphonate

As researchers and drug development professionals scale up syntheses involving specialized organic intermediates, managing the lifecycle of these compounds becomes as critical as the reactions themselves. Sodium 2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scale up syntheses involving specialized organic intermediates, managing the lifecycle of these compounds becomes as critical as the reactions themselves. Sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8) is a highly specific aromatic sulfonate salt[1]. While it does not carry the acute toxicity of heavy metals, its environmental persistence demands rigorous, scientifically grounded disposal protocols.

This guide provides actionable, step-by-step operational and disposal plans to ensure compliance with environmental regulations and laboratory safety standards, moving beyond basic compliance to establish a culture of deep operational safety.

Chemical Profile & The Causality of Disposal Restrictions

To manage a chemical safely, one must understand its fundamental behavior. Sodium 2-hydroxyindan-5-sulphonate is classified as a Hydrophobic Ionizable Organic Compound (HIOC)[2].

The Causality of Environmental Risk: While its sodium salt formulation grants it high aqueous solubility, the aromatic sulfonate backbone is notoriously recalcitrant to biodegradation[2]. If discharged into a laboratory sink, these hydrophilic organic pollutants bypass the activated sludge processes of conventional wastewater treatment facilities[2]. They accumulate in receiving aquatic ecosystems, leading to long-term aquatic toxicity and environmental persistence[3][4].

Because of this mechanism, the EPA's Domestic Sewage Exclusion does not apply to this compound[5]. Drain disposal is strictly forbidden[6]. The robust carbon-sulfur bonds within the aromatic ring necessitate high-energy cleavage, making High-Temperature Incineration (HTI) the only scientifically and legally sound disposal methodology[7].

Table 1: Chemical & Waste Profiling Data
Property / ParameterSpecification / Guideline
Chemical Name Sodium 2-hydroxyindan-5-sulphonate
CAS Registry Number 67851-69-8[1][8]
Molecular Formula C9H9NaO4S[1]
Physical State Solid / Powder
Waste Classification Non-RCRA Hazardous Waste (State-regulated industrial waste)[6]
Primary Environmental Hazard Aquatic toxicity; environmental persistence[3][4]
Approved Disposal Method High-Temperature Incineration (HTI)[7][9]
Operational Safety & Spill Response Protocol

Before addressing end-of-life disposal, operational safety at the bench must be established.

Personal Protective Equipment (PPE): Handle this compound in a well-ventilated area or chemical fume hood to prevent the inhalation of fine powders[10]. Standard chemical-resistant nitrile gloves, safety goggles with side shields, and a laboratory coat are required[10].

Dry Spill Response Methodology:

  • The Causality: Introducing water to a dry sulfonate spill creates a highly mobile, toxic aqueous stream that easily penetrates porous laboratory surfaces and is difficult to contain.

  • The Protocol:

    • Isolate: Restrict access to the immediate spill area.

    • Contain (Dry): Do not use water or aqueous solvents to wash the spill[4][11].

    • Absorb/Sweep: Use inert, dry absorbent materials (e.g., dry sand, earth, or vermiculite) to carefully sweep the powder, minimizing aerosolization[11].

    • Containerize: Place all contaminated cleanup materials into a designated, sealable hazardous waste container for incineration[4].

Step-by-Step Waste Segregation and SAA Protocol

Proper disposal begins at the point of generation. Laboratories must utilize a Satellite Accumulation Area (SAA) to manage waste before vendor pickup[6].

Step 1: Primary Containerization

  • Causality: Aromatic sulfonates can react unpredictably if mixed with incompatible chemical streams.

  • Action: Select a chemically compatible, high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid[10]. Never mix Sodium 2-hydroxyindan-5-sulphonate waste with strong oxidizing agents or concentrated acids[6].

Step 2: Satellite Accumulation Area (SAA) Management

  • Causality: Regulatory compliance requires localized, monitored control of waste to prevent undetected leaks or cross-contamination.

  • Action: Transfer the sealed container to a designated SAA[6]. Label it explicitly: "Non-RCRA Hazardous Waste: Sodium 2-hydroxyindan-5-sulphonate (Aromatic Sulfonate)". Conduct weekly visual inspections for container integrity.

Step 3: EHS Profiling and Lab-Pack Preparation

  • Causality: Commercial disposal facilities require exact chemical profiling to ensure the incinerator's scrubber systems can handle the specific elemental breakdown (e.g., sulfur oxides).

  • Action: Once the SAA container is full, date it. It must be moved to the central accumulation area within three days[6]. Contact your Environmental Health and Safety (EHS) department or waste broker, providing the exact CAS number (67851-69-8)[1][12]. EHS will package the container into a "lab pack" destined for a certified Treatment, Storage, and Disposal Facility (TSDF)[12].

Approved Disposal Methodology: High-Temperature Incineration

The ultimate disposal of Sodium 2-hydroxyindan-5-sulphonate must be executed via High-Temperature Incineration (HTI)[7].

HTI operates at temperatures exceeding 1000°C. This extreme thermal energy is required to completely break the robust aromatic ring and the carbon-sulfur bonds. Because the incineration of sulfonates produces sulfur oxides (SOx) as a byproduct[4], the receiving TSDF must be equipped with advanced flue-gas desulfurization technology (scrubbers) to neutralize these acidic gases before atmospheric release, ensuring a closed-loop environmental safeguard.

Waste Lifecycle Visualization

G Gen Waste Generation Sodium 2-hydroxyindan-5-sulphonate Seg Segregation & Containerization HDPE/Glass, No Oxidizers Gen->Seg Dry Collection SAA Satellite Accumulation Area (SAA) Weekly Inspections Seg->SAA Label & Store EHS EHS Profiling & Lab-Pack Manifesting to TSDF SAA->EHS Full Container (< 3 Days) HTI High-Temperature Incineration Thermal Destruction & SOx Scrubbing EHS->HTI Vendor Transport

Workflow for the segregation and thermal destruction of aromatic sulfonate waste.

References
  • BenchChem. "Navigating the Disposal of Perfluorophenyl Ethenesulfonate: A Guide for Laboratory Professionals." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsTFyETo8LvFJYBOx2FgtrJ9dWwqnimCVqk8eSnagDubpxXMQhrtvCTTTFeYiJx8Sl4qczOUic156zVzkJT_LmRgDezTxaSwqfdpzyGViZDZgJAQ-s4o6D3FPgusCyFRJiNFtdOghEnw8SbhdguIT_7MwBPy63QxL09ZKJVqtJCr_z7J5ouyBvDLWt1pn5j0nwwXGcE_257qt-3Abd5o6-z0jqP0rPeMsp9epdDF-On8dQ5CO-c9OPdES5ig==]
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyovm4bgXXtAle-nw4AtisjcfO9mhkmJl-nw-GgoZW_ZfKu9MBnmedmfOdaS3_XcXO81G4wPsoz7MBYjO5wQY8lIHH8jW4kzlBgFI857gQzZ0QhtP00LxlrchcsSuy_FUIKXJXb6sEh6is8m_l6HrbKCNsTa534hbFaS60b5h1aY8VzKJGldHYwCS_Pfpx7wz2BLdnUlefyjWtFXHG9Pqitm7jvopVsFg68LLvalIJVkFXIqgo6VyE24ATbdASRMCkpqGEa6JRm-WfTnUNHkpR1EWuEldjQ1o4UrE=]
  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRIDT7rm_sTzpEnfuKDyCAZ7p7cbD2XG8hJckog4fgD9AtfK4N3nPuzB4RENh7z0gUVJb5CJj0SdEaM7KMft-QB3XsNk8TuxqOrqJ2PCEuAiv0NLJ8fNZATDlnQrQT-FENSi_Nk3gMTbPmZTempZEuxj0lQTXAIgkaULDQNB8=]
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Sources

Handling

Personal protective equipment for handling Sodium 2-hydroxyindan-5-sulphonate

Operational Safety & Handling Guide: Sodium 2-hydroxyindan-5-sulphonate 1. Chemical Profile & Mechanistic Risk Assessment Sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8) is a specialized aromatic sulfonate salt util...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: Sodium 2-hydroxyindan-5-sulphonate

1. Chemical Profile & Mechanistic Risk Assessment Sodium 2-hydroxyindan-5-sulphonate (CAS: 67851-69-8) is a specialized aromatic sulfonate salt utilized in advanced drug development and [1]. To safely handle this compound, laboratory personnel must understand the causality behind its physical behavior:

  • Surfactant Properties: The combination of a lipophilic indane ring and a highly polar sulfonate group gives this molecule mild surfactant properties. If aqueous solutions contact the skin, they can strip natural dermal oils, accelerating the dermal penetration of co-solvents or other active pharmaceutical ingredients (APIs).

  • Hygroscopicity & Aerosolization: The presence of the hydroxyl (-OH) group increases the compound's affinity for ambient moisture. While it may cake over time, mechanical agitation (e.g., aggressive scraping during weighing) can generate fine, static-charged particulate dust. Inhalation of aromatic sulfonate dust causes acute respiratory tract irritation, and direct contact causes (GHS Category 2A)[2].

2. Personal Protective Equipment (PPE) Matrix To mitigate these specific mechanistic risks, the following self-validating PPE system is required.

Hazard CategoryMechanistic CauseRequired PPESpecification & Validation
Ocular Sulfonate-induced mucous membrane irritationSafety GogglesUnvented or indirectly vented goggles with side shields. Validation: Ensure a tight seal around the orbital bone.
Respiratory Aerosolization of static-charged powderParticulate RespiratorNIOSH-approved N95 or half-face respirator with[3].
Dermal Surfactant-driven lipid strippingNitrile GlovesMinimum 4-mil thickness. Double-gloving is recommended during solubilization.
Systemic Powder adherence to clothingLab Coat & SleevesImpervious, anti-static lab coat with fitted knit cuffs to prevent wrist exposure.

3. Step-by-Step Operational Protocol Trustworthiness requires a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Weighing & Setup

  • Environmental Control: Conduct all powder handling inside a certified powder weighing hood or Class II Biological Safety Cabinet (BSC).

    • Causality: Prevents ambient air currents from dispersing the low-density sulfonate powder.

    • Validation Check: Perform a tissue-flutter test at the sash opening to visually confirm negative pressure before opening the chemical container.

  • Static Mitigation: Ground the analytical balance and use an anti-static ionizer fan if ambient humidity is below 40%. Use only PTFE-coated or grounded stainless-steel spatulas.

Phase 2: Handling & Solubilization

  • De-caking: If the Sodium 2-hydroxyindan-5-sulphonate has absorbed moisture and caked, do not crush it aggressively. Gently score the surface to release the required mass.

  • Transfer: Weigh the powder into a pre-tared, sealable static-dissipative weigh boat or directly into the destination vial. Cap the vial before removing it from the hood.

  • Solvent Addition: When preparing aqueous solutions, add the solvent to the powder slowly down the side of the vessel.

    • Causality: Rapid addition of water to sulfonates can cause localized exothermic clumping, trapping dry powder inside a hydrated shell and significantly increasing dissolution time.

4. Spill Response & Disposal Plan Aromatic sulfonates require specific containment strategies to prevent environmental contamination and respiratory exposure.

Non-Fire Spill Response (Solid Powder):

  • Containment: Evacuate personnel without respiratory protection from the immediate area.

  • Dust Suppression (Critical): Do not dry sweep. Dry sweeping aerosolizes the sulfonate particles. Instead, lightly mist the spill area with deionized water to and collapse any aerosolized dust[3].

  • Collection: Use damp absorbent paper or a dedicated chemical sponge to collect the dampened material.

  • Decontamination: Wash the surface with a mild soap and water solution to remove the residual surfactant film.

Disposal Logic: Do not flush waste down the sink. Aqueous waste containing Sodium 2-hydroxyindan-5-sulphonate must be collected in properly labeled, high-density polyethylene (HDPE) carboys. Solid waste (contaminated PPE, empty vials, and spill cleanup materials) must be sealed in vapor-tight plastic bags and routed for high-temperature according to local environmental regulations[4].

5. Operational Workflow Diagram

G Start Start: Powder Handling PPE Verify Hood & Don PPE (Nitrile, Goggles, N95) Start->PPE Weigh Anti-Static Weighing PPE->Weigh Spill Spill Occurred? Weigh->Spill Clean Dampen with Water & Sweep (No Dry Sweeping) Spill->Clean Yes Dissolve Aqueous Solubilization Spill->Dissolve No Waste Incineration / Solid Waste Clean->Waste Dissolve->Waste

Workflow for safe handling, spill response, and disposal of Sodium 2-hydroxyindan-5-sulphonate.

References

  • Title: 2-hidroxiindan-5-sulfonato de sodio CAS#: 67851-69-8 Source: ChemWhat URL: [Link]

  • Title: Sodium ligninsulfonate | C20H24Na2O10S2 | CID 25113562 Source: PubChem - NIH URL: [Link]

  • Title: FULL PUBLIC REPORT Eastman AQ2350 Copolyester Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

Sources

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